Dichlorisone acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9,11-dichloro-17-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28Cl2O5/c1-13(26)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(27)6-8-20(14,2)23(17,25)18(24)11-21(16,22)3/h6,8,10,16-18,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNURTVKPVJVEI-GSLJADNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-61-8 | |
| Record name | Dichlorisone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorisone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorisone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64FTA4579H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dichlorisone Acetate: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid with potent anti-inflammatory properties. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the glucocorticoid receptor (GR) and the subsequent downstream signaling pathways that mediate its therapeutic effects. This document provides a comprehensive overview of the molecular interactions, signaling cascades, and methodologies for assessing the activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a synthetic corticosteroid developed for its anti-inflammatory and immunosuppressive activities. Like other glucocorticoids, its primary mechanism of action is mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon binding, the this compound-GR complex translocates to the nucleus and modulates the transcription of a wide array of genes, leading to the suppression of inflammatory responses.
The Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of this compound are primarily initiated by its binding to the cytosolic glucocorticoid receptor. This interaction triggers a conformational change in the receptor, leading to its activation and subsequent translocation into the nucleus.
-
Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. The binding of this compound to the ligand-binding domain (LBD) of the GR induces a conformational change, causing the dissociation of the HSPs. This unmasks the nuclear localization signals of the GR.
-
Nuclear Translocation and Dimerization: The activated ligand-receptor complex then translocates into the nucleus. Inside the nucleus, GR monomers typically dimerize to form a homodimer.
-
Modulation of Gene Expression: The GR homodimer can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory genes, such as annexin A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. This occurs through protein-protein interactions with other transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By tethering to these pro-inflammatory transcription factors, the GR inhibits their ability to induce the expression of cytokines, chemokines, and adhesion molecules.
-
An alternative and less substantiated mechanism has been proposed for this compound, suggesting it reduces the amount of chloride ions in the extracellular matrix, thereby decreasing cell proliferation and increasing apoptosis[1]. However, the predominant and well-established mechanism of action for glucocorticoids like this compound is through the glucocorticoid receptor signaling pathway.
Key Signaling Pathways Modulated by this compound
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. This compound, through the activated GR, potently inhibits this pathway.
-
Mechanism of Inhibition: The GR can interfere with NF-κB signaling in several ways:
-
Induction of IκBα: The GR can bind to GREs in the promoter of the gene encoding IκBα, the inhibitory protein of NF-κB. Increased IκBα expression leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus.
-
Direct Interaction with NF-κB: The GR can directly interact with the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.
-
Competition for Coactivators: Both GR and NF-κB require common coactivator proteins, such as CREB-binding protein (CBP)/p300, for their transcriptional activity. The activated GR can compete with NF-κB for these limited coactivators, thereby repressing NF-κB-mediated gene expression.
-
Regulation of Pro-inflammatory Gene Expression
This compound effectively downregulates the expression of numerous pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.
-
Cytokines: The production of key pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is significantly inhibited.
-
Chemokines: The expression of chemokines, which are responsible for recruiting inflammatory cells to the site of inflammation, is also suppressed.
-
Adhesion Molecules: this compound reduces the expression of adhesion molecules on endothelial cells, thereby limiting the extravasation of leukocytes into inflamed tissues.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the relative potencies of various corticosteroids provide a comparative context for its anti-inflammatory activity.
| Corticosteroid | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency | Topical Potency |
| Hydrocortisone | 1 | 1 | Low |
| Prednisolone | 4 | 0.8 | Intermediate |
| Dexamethasone | 25 | 0 | High |
| This compound | High (comparative data not consistently available) | Low (expected) | High |
Note: Relative potencies are approximate and can vary based on the specific assay and formulation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of glucocorticoids like this compound.
Glucocorticoid Receptor Binding Assay
This assay determines the binding affinity of this compound to the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled glucocorticoid.
-
Materials:
-
Purified recombinant human glucocorticoid receptor (GR)
-
Radiolabeled ligand (e.g., [³H]-dexamethasone)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microcentrifuge tube, incubate a fixed concentration of purified GR and radiolabeled ligand with varying concentrations of this compound.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
To separate bound from free radioligand, add dextran-coated charcoal to each tube and incubate for a short period (e.g., 10 minutes) on ice.
-
Centrifuge the tubes to pellet the charcoal, which adsorbs the free radioligand.
-
Transfer the supernatant containing the GR-bound radioligand to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
NF-κB Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to inhibit NF-κB transcriptional activity.
-
Materials:
-
A cell line (e.g., HEK293) stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.
-
Cell culture medium and supplements.
-
An inflammatory stimulus (e.g., TNF-α or lipopolysaccharide (LPS)).
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Incubate for a further period (e.g., 6-8 hours) to allow for luciferase gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.
-
Conclusion
This compound exerts its potent anti-inflammatory effects primarily through its action as a glucocorticoid receptor agonist. The binding of this compound to the GR initiates a cascade of events leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory signaling pathways, most notably the NF-κB pathway. This comprehensive mechanism of action underscores its therapeutic utility in a variety of inflammatory conditions. Further research to elucidate specific quantitative pharmacological parameters of this compound will be valuable for optimizing its clinical application and for the development of novel anti-inflammatory therapies.
References
An In-depth Technical Guide to the Synthesis and Purification of Dichlorisone Acetate
For Researchers, Scientists, and Drug Development Professionals
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid recognized for its anti-inflammatory properties. This technical guide provides a detailed overview of its synthesis and purification methods, drawing from established chemical processes and purification techniques commonly employed for steroid compounds. The information presented herein is intended to support research and development activities in the pharmaceutical sciences.
Synthesis of this compound
The primary synthesis of this compound involves the chlorination of a pregnatriene derivative. The following protocol is based on established manufacturing processes.[1]
Experimental Protocol: Synthesis
Starting Material: 1,4,9(11)-pregnatriene-17α,21-diol-3,20-dione-21-acetate
Reagents and Solvents:
-
Lithium chloride (LiCl)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous hydrogen chloride (HCl) in tetrahydrofuran (THF)
-
Glacial acetic acid
-
Ice water
Procedure:
-
A solution is prepared by dissolving 1.0 g of 1,4,9(11)-pregnatriene-17α,21-diol-3,20-dione-21-acetate and 5.0 g of lithium chloride in 40 ml of glacial acetic acid.[1]
-
To this solution, 0.410 g of N-chlorosuccinimide is added.[1]
-
Subsequently, 0.104 g of anhydrous hydrogen chloride dissolved in 2.5 ml of tetrahydrofuran is introduced to the reaction mixture.[1]
-
The mixture is stirred for 2 hours at ambient temperature.[1]
-
Upon completion of the reaction, the mixture is poured into ice water to precipitate the crude product.[1]
-
The crude this compound is then collected by filtration and washed with water.[1]
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The purification of crude this compound is critical to achieve the high purity required for pharmaceutical applications. While the direct source for the synthesis of this compound does not detail a purification protocol, methods for similar glucocorticoid acetates, such as hydrocortisone acetate and prednisolone acetate, can be adapted. These typically involve recrystallization and chromatographic techniques.
Purification Method 1: Recrystallization
Recrystallization is a common method for purifying crude solid products. The choice of solvent is crucial for effective purification. For steroid acetates, polar solvents like ethanol are often effective.
Experimental Protocol: Recrystallization
-
The crude this compound is dissolved in a minimal amount of hot ethanol.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, inducing crystallization.
-
The solution is then cooled further in an ice bath to maximize crystal formation.
-
The purified crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
A patent for the preparation of prednisolone acetate reports achieving a purity of 99.0% (HPLC) after recrystallization from ethanol.
Recrystallization Solvents for Steroid Acetates:
| Compound | Solvent(s) | Purity Achieved |
| Prednisolone acetate | Ethanol | 99.0% (HPLC) |
| Hydrocortisone acetate | Methylene chloride, Chloroform | Not specified |
Purification Method 2: Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative. A reverse-phase HPLC method has been described for the analysis of Dichlorisone, which can be adapted for preparative separation.[2]
Experimental Protocol: Column Chromatography (Conceptual)
-
Stationary Phase: A C18-functionalized silica gel would be a suitable stationary phase for reverse-phase chromatography.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the separation of steroids.[2] The ratio can be optimized to achieve the best separation. For mass spectrometry compatibility, a volatile acid like formic acid can be used as an additive instead of phosphoric acid.[2]
-
Procedure:
-
The crude this compound is dissolved in a small amount of the mobile phase.
-
The solution is loaded onto the column.
-
The mobile phase is passed through the column, and fractions are collected.
-
Fractions are analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.
-
The solvent is evaporated from the pure fractions to yield the purified this compound.
-
Purification Workflow Diagram:
Caption: General purification workflow for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data gathered from the synthesis protocol and purification methods for related compounds.
| Parameter | Value | Compound | Source |
| Synthesis | |||
| Starting Material | 1.0 g | 1,4,9(11)-pregnatriene-17α,21-diol-3,20-dione-21-acetate | [1] |
| Lithium chloride | 5.0 g | [1] | |
| N-Chlorosuccinimide | 0.410 g | [1] | |
| Anhydrous HCl in THF | 0.104 g in 2.5 ml | [1] | |
| Glacial Acetic Acid | 40 ml | [1] | |
| Reaction Time | 2 hours | [1] | |
| Purification | |||
| Purity after Recrystallization | 99.0% (HPLC) | Prednisolone acetate | |
| HPLC Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Dichlorisone | [2] |
Conclusion
The synthesis of this compound can be achieved through a specific chlorination reaction of a pregnatriene precursor. While the provided synthesis protocol offers a solid foundation, the purification of the crude product is essential for obtaining a high-purity active pharmaceutical ingredient. Based on established methods for similar glucocorticoid acetates, a combination of recrystallization and column chromatography is recommended to achieve the desired purity. The experimental protocols and workflows presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of drug development. Further optimization of reaction and purification conditions may be necessary to achieve desired yields and purity levels on a larger scale.
References
Investigating the Biological Activity of Dichlorisone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorisone acetate is a synthetic corticosteroid classified as a glucocorticoid, recognized for its anti-inflammatory properties. This technical guide provides an in-depth overview of the anticipated biological activity of this compound, grounded in the established mechanisms of glucocorticoid action. In the absence of extensive publicly available quantitative bioactivity data for this compound, this document serves as a comprehensive manual for its investigation. It details the presumed mechanism of action through the glucocorticoid receptor signaling pathway, outlines key experimental protocols for assessing its biological activity, and presents comparative quantitative data from well-characterized corticosteroids to provide a framework for its potential potency and efficacy. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodological insights necessary to thoroughly characterize the biological profile of this compound.
Introduction to this compound
This compound is a synthetic glucocorticoid, a class of steroid hormones that play a crucial role in regulating a wide array of physiological processes, including metabolism, immune response, and inflammation.[1][2] As a corticosteroid, this compound is structurally designed to mimic the action of endogenous cortisol, with modifications to enhance its anti-inflammatory effects. While it is known as an anti-inflammatory agent, specific quantitative data on its biological activity, such as receptor binding affinity and in vivo potency, are not widely reported in publicly accessible literature.[1][2] This guide, therefore, focuses on the established principles of glucocorticoid pharmacology to infer the biological activity of this compound and provides a roadmap for its experimental investigation.
The Glucocorticoid Receptor Signaling Pathway: The Anticipated Mechanism of Action
The biological effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4][5] The anticipated mechanism of action for this compound follows this classical pathway.
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound is expected to passively diffuse across the cell membrane into the cytoplasm.[3]
-
GR Activation and Translocation: In the cytoplasm, it binds to the ligand-binding domain of the glucocorticoid receptor, which is part of a multiprotein complex. This binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins and its activation.
-
Nuclear Translocation and Dimerization: The activated ligand-receptor complex then translocates into the nucleus and dimerizes.
-
Modulation of Gene Expression: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate (transactivation) or downregulate (transrepression) gene transcription.[3][4]
-
Transactivation: The GR dimer directly binds to GREs to increase the transcription of anti-inflammatory genes.
-
Transrepression: The GR monomer can interact with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Anti-Inflammatory and In Vivo Antiarthritic Activities of Aqueous and Ethanolic Extracts of Dissotis thollonii Cogn. (Melastomataceae) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abstract: A Study of Topical Diclofenac for Glatiramer Acetate Injection Reactions (The 27th Annual Meeting of the CMSC and the 5th Cooperative Meeting of the CMSC-ACTRIMS) [cmsc.confex.com]
- 5. ChEMBL - ChEMBL [ebi.ac.uk]
Dichlorisone Acetate: A Technical Guide to its Function as a Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorisone acetate is a synthetic glucocorticoid that exhibits anti-inflammatory properties through its action as an agonist for the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of this compound binding to the GR. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the established principles of glucocorticoid receptor activation and provides generalized experimental frameworks for the characterization of this compound's pharmacological profile.
Introduction
Glucocorticoids are a class of steroid hormones that play a crucial role in a wide array of physiological processes, including the regulation of inflammation, metabolism, and immune responses. Synthetic glucocorticoids, such as this compound, have been developed to leverage these properties for therapeutic purposes, primarily as potent anti-inflammatory agents. The biological effects of glucocorticoids are mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.
This guide details the mechanism of action of this compound as a GR agonist, outlining the key signaling pathways and providing a foundation for its experimental characterization.
Mechanism of Action: Glucocorticoid Receptor Agonism
As a glucocorticoid receptor agonist, this compound initiates a signaling cascade that ultimately leads to the modulation of gene expression.
2.1. Ligand Binding and Receptor Activation
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSPs) and immunophilins. The binding of this compound to the ligand-binding domain (LBD) of the GR induces a conformational change in the receptor. This change leads to the dissociation of the chaperone proteins, exposing the nuclear localization signals of the GR.
2.2. Nuclear Translocation and Dimerization
The activated GR-ligand complex then translocates from the cytoplasm into the nucleus. Within the nucleus, two GR-ligand monomers dimerize, forming a homodimer.
2.3. DNA Binding and Gene Transcription Modulation
The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This interaction can lead to either transactivation or transrepression of gene expression.
-
Transactivation: The GR dimer recruits coactivator proteins, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR dimer can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key mediators of pro-inflammatory gene expression. This leads to a reduction in the production of inflammatory cytokines, chemokines, and adhesion molecules.
Quantitative Pharmacological Profile
A comprehensive understanding of a drug's activity requires quantitative data on its binding affinity, efficacy, and potency. Due to the absence of specific published data for this compound, this section outlines the key parameters and provides a template for data presentation.
| Parameter | Description | Expected Value for a Potent Glucocorticoid | This compound (Data Not Available) |
| Binding Affinity (Ki) | The equilibrium dissociation constant for the binding of this compound to the glucocorticoid receptor. A lower Ki value indicates a higher binding affinity. | Low nanomolar (nM) range | |
| Efficacy (EC50) | The concentration of this compound that produces 50% of the maximal response in a glucocorticoid receptor transactivation assay. | Nanomolar (nM) to low micromolar (µM) range | |
| Potency (IC50) | The concentration of this compound that causes 50% inhibition of a specific inflammatory response (e.g., cytokine release). | Nanomolar (nM) to low micromolar (µM) range |
Experimental Protocols
The following sections describe generalized protocols for key experiments used to characterize the activity of glucocorticoid receptor agonists like this compound.
4.1. Glucocorticoid Receptor Binding Assay
This assay determines the binding affinity of a compound for the GR. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled glucocorticoid.
Methodology:
-
Preparation of Cytosolic GR: Prepare a cytosolic extract containing the glucocorticoid receptor from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue.
-
Competition Reaction: Incubate a constant concentration of a labeled glucocorticoid ligand (e.g., [³H]-dexamethasone) with the GR preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Quantify the amount of bound labeled ligand using liquid scintillation counting or fluorescence measurement.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The concentration at which 50% of the labeled ligand is displaced (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
4.2. Glucocorticoid Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of the GR.
Methodology:
-
Cell Culture and Transfection: Culture a suitable reporter cell line (e.g., HEK293 or HeLa cells) and transiently transfect them with two plasmids: one expressing the human glucocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple GREs.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Plot the reporter gene activity against the concentration of this compound. The EC50 value is determined from the dose-response curve.
4.3. In Vitro Anti-inflammatory Assay (e.g., Cytokine Inhibition)
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Methodology:
-
Cell Culture and Stimulation: Culture immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a macrophage-like cell line like RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Compound Treatment: Co-incubate the cells with the inflammatory stimulus and varying concentrations of this compound.
-
Cytokine Measurement: After incubation, collect the cell culture supernatant and measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of cytokine inhibition against the concentration of this compound. The IC50 value is determined from the dose-response curve.
Visualizations
5.1. Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
5.2. Experimental Workflow: GR Binding Assay
Caption: Workflow for a Glucocorticoid Receptor Competitive Binding Assay.
5.3. Logical Relationship: Transactivation vs. Transrepression
Caption: Dual Mechanisms of Gene Regulation by the Activated Glucocorticoid Receptor.
Conclusion
This compound functions as a classical glucocorticoid receptor agonist, initiating a cascade of molecular events that culminate in the modulation of gene expression, thereby exerting its anti-inflammatory effects. While the qualitative mechanism of action is well-understood within the broader context of glucocorticoid pharmacology, a detailed quantitative characterization of this compound's interaction with the GR is necessary for a complete understanding of its therapeutic potential and for guiding further drug development efforts. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers and scientists to undertake such investigations.
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dichlorisone Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for the specific pharmacokinetics and pharmacodynamics of Dichlorisone acetate. Therefore, this guide synthesizes known information about this compound with analogous data from other topical corticosteroids to provide a comprehensive technical overview. All data not explicitly attributed to this compound should be considered representative of the topical corticosteroid class.
Introduction
This compound is a synthetic glucocorticoid corticosteroid developed for its anti-inflammatory and antipruritic properties.[1][2] As a member of the corticosteroid class, it is presumed to exert its effects through mechanisms common to this group of drugs, primarily by interacting with intracellular glucocorticoid receptors to modulate gene expression. This guide provides a detailed examination of the available physicochemical data for this compound, alongside a thorough review of the pharmacokinetics and pharmacodynamics of analogous topical corticosteroids, to offer a comprehensive understanding for research and drug development professionals.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These characteristics are crucial for formulation development and for predicting its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (11β)-21-(Acetyloxy)-9,11-dichloro-17-hydroxypregna-1,4-diene-3,20-dione | [3] |
| Synonyms | Diloderm, Dichlorisona, Cloriderm, Dermocid, Astroderm, Disoderm, Visoderm | [3] |
| CAS Number | 79-61-8 | [3] |
| Molecular Formula | C₂₃H₂₈Cl₂O₅ | [3][4] |
| Molecular Weight | 455.37 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Purity | ≥98% | - |
| Solubility | Soluble in DMSO | - |
| Storage | -20°C for long-term storage | [1][3] |
Pharmacokinetics
Absorption
The percutaneous absorption of topical corticosteroids is influenced by several factors, including the integrity of the epidermal barrier, the vehicle of the formulation, and the use of occlusive dressings.[5][6] Inflammation and other skin diseases can increase the extent of absorption.[5][6]
Systemic absorption of topical corticosteroids is generally low.[6][7] For example, studies with fluocinolone acetonide have shown minimal systemic absorption.[7][8] Similarly, after topical application of clobetasol propionate 0.025% cream for two weeks, the mean plasma concentration was found to be 56.3 pg/mL, indicating limited systemic exposure.[9][10]
Distribution
Once absorbed into the systemic circulation, corticosteroids are distributed to various tissues. They are known to bind to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin, in varying degrees.[5] The volume of distribution for systemically absorbed corticosteroids can be significant. For instance, the volume of distribution for clobetasol propionate has been reported to be 2.34 L/kg.[11]
Metabolism
Topical corticosteroids that are systemically absorbed are primarily metabolized in the liver.[5][6][8] The metabolic pathways are similar to those of systemically administered corticosteroids.[5]
Excretion
The excretion of systemically absorbed topical corticosteroids and their metabolites occurs mainly through the kidneys.[5][6][8] A smaller portion may be excreted in the bile.[6] The half-life of topical corticosteroids can vary; for example, the half-life of topically applied clobetasol propionate is significantly longer than after intravenous administration (20.8 vs. 5.2 hours).[11]
Table 2: Pharmacokinetic Parameters of Analogous Topical Corticosteroids
| Parameter | Fluocinolone Acetonide | Betamethasone Valerate | Clobetasol Propionate | Reference |
| Systemic Absorption | Minimal | Low | Low | [7][8][12] |
| Plasma Concentration | < 0.1 ng/mL | - | 56.3 pg/mL (0.025% cream) | [7][10] |
| Volume of Distribution | - | - | 2.34 L/kg | [11] |
| Metabolism | Hepatic | Hepatic | Hepatic | [5][6][8] |
| Excretion | Renal | Renal | Renal | [5][6][8] |
| Half-life | 1.3-1.7 hours | - | 20.8 hours (topical) | [7][11] |
Pharmacodynamics
The pharmacodynamic effects of this compound are presumed to be mediated through its interaction with glucocorticoid receptors, leading to anti-inflammatory, immunosuppressive, and anti-proliferative actions.
Mechanism of Action
As a glucocorticoid, this compound is expected to bind to intracellular glucocorticoid receptors (GR) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, resulting in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[9][12][13]
References
- 1. Pharmacokinetics of fluocinolone acetonide in patch versus cream formulations [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Pharmacodynamics and dermatopharmacokinetics of betamethasone 17-valerate: assessment of topical bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FLUOCINOLONE ACETONIDE TOPICAL SOLUTION USP, 0.01% [dailymed.nlm.nih.gov]
- 6. vinmec.com [vinmec.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. m.youtube.com [m.youtube.com]
- 9. jcadonline.com [jcadonline.com]
- 10. A Randomized, Parallel Group, Open Label, Multicenter Study to Assess the Potential for Adrenal Suppression and Systemic Drug Absorption Following Multiple Dosing with Clobetasol Propionate Cream (Impoyz™), 0.025% versus Clobetasol Propionate (Temovate®) | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 11. researchgate.net [researchgate.net]
- 12. Articles [globalrx.com]
- 13. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
Key Findings on Dichloroacetate (DCA) and Cancer Cell Apoptosis:
An important clarification regarding your request on Dichlorisone Acetate and its role in cancer cell apoptosis:
Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of available research data on the specific role of This compound in the induction of cancer cell apoptosis. The search results consistently point to a different compound, Dichloroacetate (DCA) , which is a well-studied molecule in the context of cancer metabolism and apoptosis.
This compound is a synthetic glucocorticoid, a class of steroid hormones that are not typically associated with the direct induction of apoptosis in cancer cells in the manner your query suggests. In contrast, Dichloroacetate (DCA) is a small molecule inhibitor of the enzyme pyruvate dehydrogenase kinase (PDK), which plays a crucial role in cellular metabolism.
The extensive body of research on Dichloroacetate (DCA) indicates that its primary mechanism of action in cancer cells involves a metabolic shift from glycolysis to oxidative phosphorylation. This shift has been shown to induce apoptosis in various cancer cell lines.
Mechanism of Action:
-
Inhibition of Pyruvate Dehydrogenase Kinase (PDK): DCA inhibits PDK, which leads to the activation of the pyruvate dehydrogenase (PDH) complex.[1][2]
-
Metabolic Shift: This activation of PDH promotes the conversion of pyruvate to acetyl-CoA, thereby shifting glucose metabolism from glycolysis towards oxidative phosphorylation in the mitochondria.[1][2][3]
-
Induction of Apoptosis: The restoration of mitochondrial function and the associated increase in reactive oxygen species (ROS) can trigger the intrinsic apoptotic pathway.[1][3]
Signaling Pathways Involved in DCA-Induced Apoptosis:
Several signaling pathways have been implicated in the apoptotic response induced by DCA in cancer cells:
-
Mitochondrial-Mediated Pathway: DCA can lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade.[4][5][6]
-
NFAT-Kv1.5-Mediated Pathway: Studies in endometrial cancer cells suggest the involvement of the NFAT-Kv1.5 axis in DCA-induced apoptosis.[4][5]
-
p53-PUMA-Mediated Pathway: The p53 upregulated modulator of apoptosis (PUMA) has also been identified as a potential player in the apoptotic mechanism of DCA.[4][5]
Effects on Different Cancer Cell Lines:
DCA has been shown to induce apoptosis in a variety of cancer cell lines, including:
However, the sensitivity of cancer cells to DCA can vary, with some cell lines exhibiting resistance.[4][8]
Due to the absence of specific data for this compound in the context of cancer cell apoptosis, we are unable to provide the in-depth technical guide, quantitative data tables, experimental protocols, and signaling pathway diagrams as requested for this specific compound.
Should your interest lie in the role of Dichloroacetate (DCA) in cancer cell apoptosis, we would be able to proceed with generating the detailed technical guide as per your original request. Please confirm if you would like to proceed with a report on Dichloroacetate (DCA).
References
- 1. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dichloroacetate induces apoptosis in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichloroacetate induces different rates of cell death in cancer and noncancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichlorisone Acetate: An In-depth Technical Guide on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid utilized for its anti-inflammatory properties, particularly in topical applications for dermatological conditions. As a member of the corticosteroid class, its mechanism of action is predicated on the modulation of gene expression following interaction with intracellular glucocorticoid receptors, leading to the suppression of pro-inflammatory pathways and the induction of anti-inflammatory mediators. This technical guide synthesizes the established principles of glucocorticoid action to elucidate the anti-inflammatory properties of this compound. While specific quantitative data for this compound is limited in publicly accessible literature, this document outlines the expected pharmacological profile and the experimental methodologies typically employed to characterize such compounds.
Core Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of this compound, as a glucocorticoid, are primarily mediated through genomic and non-genomic pathways upon binding to the cytosolic Glucocorticoid Receptor (GR).
1.1. Genomic Pathway
The genomic pathway is the principal mechanism responsible for the profound and sustained anti-inflammatory effects of glucocorticoids. This pathway involves the regulation of gene transcription and can be broadly divided into transactivation and transrepression.
-
Transactivation: Upon binding this compound, the GR translocates to the nucleus and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins such as Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: This is considered the major mechanism for the anti-inflammatory effects of glucocorticoids. The this compound-activated GR, without directly binding to DNA, interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By preventing these factors from binding to their target DNA sequences, the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules, is suppressed.
1.2. Non-Genomic Pathway
Glucocorticoids can also exert rapid, non-genomic effects that are independent of gene transcription. These mechanisms are less well-characterized but are thought to involve interactions with cell membrane-bound receptors or alterations in intracellular signaling cascades, contributing to the initial suppression of the inflammatory response.
Signaling Pathways
The primary signaling pathway modulated by this compound to exert its anti-inflammatory effects is the NF-κB signaling cascade.
Caption: Glucocorticoid-mediated inhibition of the NF-κB pathway.
Quantitative Data
| Parameter | Expected Value/Range | Method of Determination | Reference Compound |
| Vasoconstrictor Potency | Moderate to High | McKenzie-Stoughton Vasoconstrictor Assay | Hydrocortisone, Betamethasone |
| IC50 (TNF-α inhibition) | Low micromolar (µM) to nanomolar (nM) | LPS-stimulated macrophage assay (ELISA) | Dexamethasone |
| IC50 (IL-6 inhibition) | Low micromolar (µM) to nanomolar (nM) | LPS-stimulated macrophage assay (ELISA) | Dexamethasone |
| Glucocorticoid Receptor (GR) Binding Affinity (RBA) | Moderate to High | Competitive radioligand binding assay | Dexamethasone |
Experimental Protocols
The anti-inflammatory properties of a topical corticosteroid like this compound are typically evaluated using a combination of in vivo and in vitro assays.
4.1. In Vivo Models
4.1.1. Croton Oil-Induced Ear Edema in Mice
This is a standard model for assessing the efficacy of topically applied anti-inflammatory agents.
-
Objective: To quantify the ability of this compound to reduce acute inflammation.
-
Methodology:
-
A solution of croton oil (a potent inflammatory agent) in a suitable vehicle (e.g., acetone) is applied to the inner surface of one ear of a mouse.
-
The contralateral ear receives the vehicle alone and serves as a control.
-
This compound, dissolved in the croton oil solution or applied as a separate formulation, is administered to the treated ear.
-
After a defined period (typically 4-6 hours), the mice are euthanized, and a standardized punch biopsy is taken from both ears.
-
The weight of the biopsies is measured, and the difference in weight between the treated and control ears is calculated as a measure of edema.
-
The percentage inhibition of edema by this compound is calculated relative to the edema in animals treated with croton oil alone.
-
4.2. In Vitro Models
4.2.1. NF-κB Reporter Assay in Keratinocytes
This assay is used to determine the ability of this compound to inhibit the NF-κB signaling pathway.
-
Objective: To quantify the inhibition of NF-κB transcriptional activity.
-
Methodology:
-
A human keratinocyte cell line is transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
The cells are pre-incubated with varying concentrations of this compound.
-
Inflammation is induced by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α).
-
After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.
-
An IC50 value can be calculated from the dose-response curve.
-
Caption: Typical experimental workflow for assessing anti-inflammatory activity.
Conclusion
This compound is a synthetic glucocorticoid with expected anti-inflammatory properties consistent with its drug class. Its primary mechanism of action involves the activation of the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors such as NF-κB. While specific experimental data for this compound is not widely available, its efficacy can be inferred from the well-established pharmacology of topical corticosteroids. Further studies employing standardized in vivo and in vitro models are necessary to precisely quantify its potency and delineate its complete pharmacological profile.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on the general principles of glucocorticoid pharmacology. Specific experimental data for this compound is limited in the reviewed literature. Researchers should consult primary research articles for detailed protocols and data.
Dichlorisone Acetate (CAS 79-61-8): A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorisone acetate (CAS 79-61-8) is a synthetic glucocorticoid corticosteroid that has been noted for its anti-inflammatory properties.[1][2][3] As a member of the glucocorticoid class of steroids, its mechanism of action is predicated on the modulation of inflammatory pathways, making it a subject of interest for research in dermatology and other inflammatory conditions.[1][4] This technical guide provides a comprehensive overview of the known attributes of this compound and outlines general experimental protocols and signaling pathways relevant to the study of glucocorticoids, owing to the limited specific data available for this particular compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 79-61-8 | [3][5] |
| Molecular Formula | C₂₃H₂₈Cl₂O₅ | [3][5] |
| Molecular Weight | 455.37 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 246-253 °C (decomposed) | [5] |
| Boiling Point | 596.2 °C at 760 mmHg | [5] |
| Density | 1.34 g/cm³ | [5] |
| XLogP3 | 3.1 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
Research Applications
This compound has been primarily identified as a topical anti-inflammatory agent.[1][2] Its applications in research are centered on its potential to mitigate inflammatory responses. Some sources also suggest its potential efficacy against cancer cells by a mechanism involving the reduction of chloride ions in the extracellular matrix, leading to decreased cell proliferation and apoptosis.[2] However, detailed research publications substantiating these claims are scarce.
Core Mechanism of Action: Glucocorticoid Receptor Activation
As a glucocorticoid, the primary mechanism of action of this compound is expected to be the binding to and activation of the glucocorticoid receptor (GR). This intracellular receptor, upon ligand binding, translocates to the nucleus and acts as a transcription factor to regulate the expression of a wide array of genes.
The anti-inflammatory effects of glucocorticoids are generally mediated through two main pathways:
-
Transactivation: The activated GR binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: The activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocols
Due to the lack of specific published studies on this compound, the following are generalized protocols for assays commonly used to characterize glucocorticoids.
Glucocorticoid Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of a test compound for the glucocorticoid receptor.
Materials:
-
Recombinant human Glucocorticoid Receptor (GR)
-
Radiolabeled dexamethasone (e.g., [³H]dexamethasone)
-
This compound
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate a fixed concentration of recombinant GR with a fixed concentration of [³H]dexamethasone in the presence of varying concentrations of this compound.
-
Include control wells with no competitor and with a known high-affinity unlabeled ligand for determining 0% and 100% displacement, respectively.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]dexamethasone (IC₅₀).
-
The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium and supplements
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Culture the cells to an appropriate density in a multi-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines.
-
Include control wells with no treatment, LPS only, and this compound only.
-
Incubate for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Determine the concentration of this compound that inhibits 50% of the LPS-induced cytokine production (IC₅₀).
In Vivo Topical Anti-inflammatory Assay: Croton Oil-Induced Ear Edema in Mice
This model evaluates the topical anti-inflammatory efficacy of this compound.
Materials:
-
Mice (e.g., BALB/c)
-
Croton oil
-
This compound in a suitable vehicle (e.g., acetone)
-
Micrometer or punch biopsy and balance
Procedure:
-
Divide the mice into groups (e.g., vehicle control, this compound treated, positive control like dexamethasone).
-
Apply a solution of croton oil in a suitable solvent to the inner surface of one ear of each mouse to induce inflammation.
-
Topically apply the vehicle or this compound solution to the same ear immediately after the croton oil application.
-
After a set period (e.g., 4-6 hours), sacrifice the mice.
-
Measure the thickness of the ear using a micrometer or take a punch biopsy from both the treated and untreated ears and weigh them.
-
The difference in thickness or weight between the two ears is a measure of the edema.
-
Calculate the percentage inhibition of edema for the this compound-treated group compared to the vehicle control group.
Conclusion
This compound is a synthetic glucocorticoid with recognized anti-inflammatory potential, particularly for topical applications. While detailed, specific research data on its quantitative efficacy, precise signaling pathway modulation, and comprehensive experimental protocols are not widely available in the public domain, its classification as a glucocorticoid provides a strong framework for understanding its likely mechanism of action. Researchers and drug development professionals interested in this compound should consider employing the generalized experimental approaches outlined in this guide to systematically characterize its pharmacological profile. Further investigation is warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound.
References
- 1. [this compound (VISODERM) IN LOCAL DERMATOLOGIC THERAPHY] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 79-61-8 | AAA07961 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytokine gene expression during postnatal small intestinal development: regulation by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
A Technical Guide to the Solubility of Dichlorisone Acetate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of dichlorisone acetate in a variety of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering critical data and standardized methodologies for solubility determination.
Core Data Presentation
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro testing. The following table summarizes the known quantitative solubility data for this compound and provides estimated values based on the structurally similar corticosteroid, hydrocortisone acetate, where direct data is unavailable.
| Solvent | This compound Solubility (mg/mL) | Data Source | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 4.35 | Direct Measurement[1][2][3] | Not Specified |
| Water | < 0.1 (insoluble) | Direct Measurement[1][2][3] | Not Specified |
| Ethanol | ~4.5 | Estimated[4][5] | 25 |
| Methanol | ~0.4 | Estimated[4][5] | 25 |
| Acetone | ~11.0 | Estimated[4][5] | 25 |
| Chloroform | ~5.0 | Estimated[4][5] | 25 |
Experimental Protocols
Accurate and reproducible solubility data is essential for reliable research and development. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]
Principle
The shake-flask method involves agitating an excess amount of a solid compound in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Detailed Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a glass vial or flask). The excess solid ensures that the solution becomes saturated.
-
Seal the vessel to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer.
-
The agitation period is typically 24 to 72 hours to ensure that thermodynamic equilibrium is achieved.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved through centrifugation followed by filtration.
-
Use a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute to ensure the accuracy of the subsequent analysis.
-
-
Quantification of Solute:
-
Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical method.
-
High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.
-
Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Analysis: Inject the filtered saturated solution into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
-
-
Data Reporting:
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility via the shake-flask method.
References
Dichlorisone Acetate: A Technical Overview of its Molecular Characteristics and Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid recognized for its anti-inflammatory properties. This technical guide provides a concise overview of its fundamental molecular characteristics. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the well-established signaling pathway and common experimental protocols for glucocorticoids as a class, which are presumed to be the mechanism and methods of study for this compound.
Core Molecular and Physicochemical Properties
This compound is a white to off-white solid compound. Its key molecular and physicochemical properties are summarized in the table below, providing a foundational dataset for research and development applications.
| Property | Value | Source(s) |
| Molecular Formula | C23H28Cl2O5 | [1] |
| Molecular Weight | 455.37 g/mol | [1] |
| Exact Mass | 454.1314 u | [1] |
| CAS Number | 79-61-8 | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Insoluble in water | [2] |
| Storage Conditions | Long-term storage at -20°C | [2] |
Presumed Signaling Pathway: The Glucocorticoid Receptor (GR) Cascade
As a glucocorticoid, this compound is presumed to exert its anti-inflammatory effects through the classical glucocorticoid receptor signaling pathway. This pathway involves the modulation of gene expression to suppress pro-inflammatory factors and upregulate anti-inflammatory proteins.
The logical flow of this pathway is as follows:
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound diffuses across the cell membrane. In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs).
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the associated proteins. This activated GR-ligand complex then translocates into the nucleus.
-
Modulation of Gene Transcription: In the nucleus, the activated receptor complex can influence gene transcription in two primary ways:
-
Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby preventing the expression of pro-inflammatory genes.
-
Caption: Presumed signaling pathway of this compound.
General Experimental Protocols for Glucocorticoid Activity Assessment
Glucocorticoid Receptor Binding Assay
This assay measures the affinity of a compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled glucocorticoid.
Workflow for a Competitive Binding Assay:
-
Preparation of GR-containing cytosol: A cell line or tissue expressing the glucocorticoid receptor is homogenized, and the cytosolic fraction containing the soluble receptors is isolated by centrifugation.
-
Incubation: A constant concentration of a labeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with aliquots of the cytosol in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound labeled ligand is separated from the unbound ligand. This is often achieved using methods like dextran-coated charcoal adsorption.
-
Quantification: The amount of bound labeled ligand is quantified, typically by scintillation counting for radioligands or fluorescence measurement.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the labeled ligand) can be determined. This value is indicative of the binding affinity.
Caption: Workflow for a glucocorticoid receptor binding assay.
In Vitro Anti-Inflammatory Activity Assay
The anti-inflammatory effects of glucocorticoids can be assessed by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays.
Example Protocol: Inhibition of Protein Denaturation:
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a standard protein (e.g., bovine serum albumin or egg albumin), phosphate-buffered saline, and varying concentrations of the test compound (this compound).
-
Induction of Denaturation: The mixtures are heated to induce protein denaturation.
-
Measurement: The turbidity of the samples is measured spectrophotometrically. The degree of turbidity correlates with the extent of protein denaturation.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated for each concentration of the test compound relative to a control without the compound. The IC50 value can then be determined.
Conclusion
This compound possesses the core molecular structure of a glucocorticoid. While specific research on its detailed mechanism of action and experimental validation is limited in the public domain, its function is presumed to follow the established glucocorticoid signaling pathway. The provided information on its physicochemical properties and the general experimental protocols for glucocorticoids offer a foundational guide for researchers and professionals in the field of drug development. Further studies are warranted to elucidate the specific binding kinetics, gene regulation profile, and in vivo efficacy of this compound.
References
Dichlorisone Acetate: A Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid utilized for its anti-inflammatory properties in research and development.[1][2] As a potent, physiologically active substance, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and prevent accidental exposure. This guide provides an in-depth overview of the essential safety and handling procedures for this compound, including data on its properties, detailed experimental protocols for safety, and visual workflows for critical procedures.
Hazard Identification and Classification
This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[3] While one safety data sheet classifies it as not a hazardous substance or mixture, it is crucial to handle it with the care required for hazardous materials due to its physiological activity. The primary risks associated with this compound involve potential health effects from accidental ingestion, inhalation, or skin contact.
Potential Health Effects:
-
Systemic Effects: As a corticosteroid, accidental ingestion may be damaging to an individual's health.[3] Corticosteroids can cause alterations in the metabolism of fats, proteins, and carbohydrates, affecting various organs including the heart, muscles, and kidneys.[3] Other potential effects include changes in blood chemistry, decreased activity of the thymus and adrenal glands, an enlarged liver, and muscle wasting.[3] High doses can lead to severe mineral imbalances, causing salt and water retention, swelling, and high blood pressure.[3]
-
Skin Contact: While not classified as a skin irritant in animal models, prolonged exposure may cause abrasive damage.[3] Systemic effects may result from absorption through the skin, especially through open cuts, abraded, or irritated skin.[3]
-
Chronic Exposure: Limited evidence suggests that long-term or repeated occupational exposure may lead to cumulative health effects.[3] Long-term exposure to high dust concentrations could potentially cause changes in lung function.[3]
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C23H28Cl2O5 | [4][5] |
| Molecular Weight | 455.37 g/mol | [4][6] |
| Appearance | Solid powder | [6] |
| Melting Point | 246-253 °C (decomposes) | [5] |
| Boiling Point | 596.2ºC at 760 mmHg | [5] |
| Flash Point | 314.4ºC | [5] |
| Density | 1.34 g/cm³ | [5] |
| Solubility | Soluble in DMSO. Does not mix well with water. | [3][6] |
Occupational Exposure Limits
Currently, no specific Threshold Limit Value (TLV) or occupational exposure limit has been established for this compound.[3] Therefore, airborne concentrations must be maintained as low as practically possible, and occupational exposure must be minimized. The ACGIH occupational exposure standard for Particles Not Otherwise Specified (P.N.O.S) does not apply to this substance.[3]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure risk.
4.1. Handling:
-
Avoid all personal contact, including inhalation of dust.[3]
-
Use in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 5.
-
Prevent the formation of dust and aerosols.[4]
-
Wash hands thoroughly with soap and water after handling.[3]
-
Work clothes should be laundered separately.[3]
4.2. Storage:
-
Keep containers in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials, such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches), and foodstuffs.[3]
-
Protect containers from physical damage and check regularly for leaks.[3]
-
Recommended long-term storage is at -20°C for up to a year, or at -80°C for up to two years for stock solutions.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures.
Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).
Accidental Release and Spill Procedures
Immediate and appropriate response to spills is crucial to prevent the spread of contamination and exposure.
6.1. Minor Spills (Solid):
-
Evacuate and Secure: Alert personnel in the immediate area.
-
Don PPE: Wear protective clothing, gloves, safety glasses, and a dust respirator.[3]
-
Clean-up: Use dry clean-up procedures to avoid generating dust.[3] Gently sweep or vacuum up the material. A vacuum cleaner must be fitted with a HEPA filter.[3]
-
Decontaminate: Dampen the area with water to prevent remaining dust from becoming airborne before a final wipe-down.[3]
-
Collect Waste: Place all contaminated materials into a sealed, labeled container for disposal.[3]
6.2. Major Spills:
For major spills, the procedure requires a more cautious approach, as illustrated in the workflow below.
Caption: Step-by-step workflow for responding to a major spill of this compound.
First Aid Measures
In the event of exposure, immediate first aid is critical.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention. | [4] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water. Seek medical attention. | [4] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Seek immediate medical attention. | [4] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [4] |
Fire-Fighting Measures
This compound is a combustible solid that burns but does not easily propagate flame.[3] However, dust clouds may form an explosive mixture with air.[3]
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[4]
-
Special Hazards: During combustion, irritant, poisonous, or corrosive fumes may be emitted.[3][4]
-
Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.[4]
Disposal Considerations
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3] Do not discharge into sewers or waterways.[3] Place waste in sealed, clearly labeled containers for collection by a licensed waste disposal company.
Conclusion
The safe handling of this compound in a laboratory setting demands a thorough understanding of its potential hazards and a strict adherence to established safety protocols. By implementing the procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this potent compound and maintain a safe working environment. Continuous risk assessment and a culture of safety are paramount when working with any physiologically active substance.
References
Methodological & Application
Dichlorisone Acetate: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid noted for its anti-inflammatory properties.[1][2] As a member of the glucocorticoid class of steroid hormones, its mechanism of action is primarily mediated through the glucocorticoid receptor (GR).[3] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes involved in inflammation and immune responses.[3][4] A key anti-inflammatory effect of glucocorticoids is the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including detailed protocols for assessing its anti-inflammatory activity and its effect on glucocorticoid receptor activation.
Data Presentation
The following tables summarize key quantitative data for the use of glucocorticoids in cell culture experiments. Note that specific values for this compound are not widely published; therefore, data for the commonly used synthetic glucocorticoid, dexamethasone, are provided as a reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₈Cl₂O₅ |
| Molecular Weight | 455.37 g/mol |
| Appearance | White to off-white solid |
| Storage (Powder) | -20°C for long-term storage (years) |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year[1] |
| Solubility | Soluble in DMSO |
Table 2: Recommended Starting Concentrations for Glucocorticoids in Cell Culture
| Application | Cell Type | Working Concentration (Dexamethasone as reference) |
| Anti-inflammatory Assays | Macrophages (e.g., RAW 264.7), Trophoblasts (e.g., HTR-8/SVneo) | 1 nM - 1 µM[6] |
| Gene Expression Studies | Leukemia cells (e.g., CCRF-CEM-C7H2) | 100 nM[8] |
| GR Transactivation Assays | HeLa, HEK293 | 1 nM - 1 µM[5] |
| Apoptosis Induction | Leukemia cells (e.g., CCRF-CEM-C7H2) | 100 nM[8] |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex. The activated ligand-receptor complex then translocates into the nucleus. Inside the nucleus, it can either directly bind to Glucocorticoid Response Elements (GREs) on the DNA to activate gene transcription (transactivation) or interact with other transcription factors, such as NF-κB, to repress the expression of pro-inflammatory genes (transrepression).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 4. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sodium dichloroacetate improves migration ability by suppressing LPS-induced inflammation in HTR-8/SVneo cells via the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthetic glucocorticoids prednisolone and dexamethasone regulate the same genes in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Dichlorisone Acetate Stock Solutions for In Vitro Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of Dichlorisone acetate stock solutions intended for in vitro biological assays. This compound is a synthetic glucocorticoid corticosteroid utilized for its anti-inflammatory properties.[1][2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and storage conditions to ensure the stability and integrity of this compound solutions.
Physicochemical Properties of this compound
This compound is a white to off-white solid compound.[2] Understanding its fundamental physicochemical properties is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C23H28Cl2O5 | [1] |
| Molecular Weight | 455.37 g/mol | [2][4] |
| CAS Number | 79-61-8 | [1][2] |
| Appearance | Solid, White to off-white | [2] |
| Melting Point | 246-253 °C (decomposes) | [1] |
| Solubility in Water | < 0.1 mg/mL (practically insoluble) | [2] |
| Solubility in DMSO | 4.35 mg/mL (9.55 mM) | [2] |
Note: The use of newly opened, hygroscopic-free DMSO is recommended as it can significantly impact the solubility of the product.[2]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for serial dilutions in various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[2]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.55 mg of this compound (Molecular Weight = 455.37 g/mol ).
-
Solubilization: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 4.55 mg, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes.[2] This can aid in the dissolution of less soluble compounds.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2]
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, date of preparation, and your initials.
Storage and Stability
Proper storage of this compound, both in its powdered form and as a stock solution, is crucial for maintaining its biological activity.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| Stock Solution in DMSO | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] |
It is strongly recommended to store stock solutions protected from light.[4]
Quality Control
To ensure the accuracy of your experiments, it is good practice to perform quality control checks on your stock solutions. This can include:
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.
-
Concentration Verification: For critical experiments, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Signaling Pathway and Experimental Workflow
This compound is a glucocorticoid, which typically exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and modulates gene expression.
Caption: Glucocorticoid signaling pathway of this compound.
The following diagram illustrates a general workflow for using the prepared this compound stock solution in a typical in vitro cell-based assay.
Caption: Experimental workflow for a cell-based assay.
References
Application Notes and Protocols for the Use of Dichlorisone Acetate and Other Corticosteroids in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dichlorisone acetate and other synthetic glucocorticoids in preclinical animal models of inflammation. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally and functionally similar corticosteroid acetates, such as prednisolone acetate and dexamethasone, to provide detailed protocols and application guidance.
Introduction to this compound and Corticosteroids in Inflammation Research
This compound is a synthetic glucocorticoid with anti-inflammatory properties. Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor, leading to the modulation of gene expression and subsequent suppression of inflammatory responses. They are widely used in research and clinically to treat a variety of inflammatory and autoimmune conditions. In animal models, these compounds are invaluable tools for studying the mechanisms of inflammation and for the preclinical evaluation of anti-inflammatory therapies.
The general mechanism of action for glucocorticoids involves their binding to cytoplasmic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it can influence gene expression in two primary ways:
-
Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR-ligand complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of inflammatory genes like those for cytokines, chemokines, and adhesion molecules.
Signaling Pathway of Glucocorticoids in Inflammation
The anti-inflammatory effects of glucocorticoids are mediated through a complex signaling cascade that ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory molecules.
Caption: Glucocorticoid signaling pathway.
Quantitative Data on Corticosteroid Effects in Animal Models
The following table summarizes the dose-dependent effects of various corticosteroids on key inflammatory parameters in different animal models. This data is compiled from multiple studies and serves as a guide for experimental design.
| Corticosteroid | Animal Model | Dosing Regimen | Effect on Paw Edema | Effect on Inflammatory Cytokines | Reference |
| Prednisolone | Carrageenan-induced paw edema (Rat) | 3, 10, or 30 mg/kg (oral) | Dose-dependent inhibition | Dose-dependent decrease in TNF-α and IL-6; increase in IL-10.[1] | [1] |
| Dexamethasone | Carrageenan-induced paw edema (Rat) | 0.25 mg/animal (oral) | Significant reduction in exudate volume. | Significant decrease in PGE2 concentration.[2] | [2] |
| Dexamethasone | LPS-induced lung injury (Rat) | 10 mg/kg (i.p.) | Not Applicable | Significant decrease in TNF-α and IL-6 in serum and BALF; significant increase in IL-10.[3] | [3] |
| Methylprednisolone | Adjuvant-induced arthritis (Rat) | 1, 5, 10 mg/kg (i.p.) | Dose-dependent reduction in paw swelling. | Dose-dependent decrease in IL-17, IL-6, IL-1β, and IFN-γ.[4] | [4] |
Experimental Protocols
Below are detailed protocols for common animal models of inflammation, including the application of corticosteroids as test or reference compounds.
This is a widely used model for acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Corticosteroid (e.g., Prednisolone acetate, Dexamethasone) or test compound
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Parenteral administration supplies
-
Plethysmometer or digital calipers
Protocol:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Control (Vehicle)
-
Carrageenan + Vehicle
-
Carrageenan + Corticosteroid (multiple dose groups)
-
Carrageenan + Test Compound
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the corticosteroid, test compound, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan + vehicle control group. Analyze inflammatory markers (e.g., TNF-α, IL-6) in paw tissue or serum at the end of the experiment.
Caption: Experimental workflow for carrageenan-induced paw edema.
This model is suitable for assessing topical anti-inflammatory activity.
Materials:
-
Male Swiss mice (20-30 g)
-
Croton oil solution (e.g., 2.5% v/v in acetone)
-
Topical corticosteroid (e.g., Dexamethasone, 0.1 mg/ear) or test compound
-
Acetone (vehicle)
-
Digital micrometer
-
Biopsy punch (6-8 mm)
Protocol:
-
Animal Acclimatization and Grouping: As described in the previous protocol.
-
Compound Application: Topically apply the corticosteroid, test compound, or vehicle (e.g., 20 µL) to the inner and outer surfaces of the right ear.
-
Inflammation Induction: After 15-30 minutes, apply the croton oil solution to the same ear. The left ear serves as a non-inflamed control.
-
Edema Measurement: Measure the thickness of both ears using a digital micrometer at various time points (e.g., 4, 6, and 24 hours) after induction.
-
Data Analysis: The degree of edema is calculated as the difference in thickness between the right and left ears. At the end of the experiment, ear tissue can be collected for histological analysis or measurement of inflammatory mediators like myeloperoxidase (MPO).
This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.
Materials:
-
Female Lewis rats (150-180 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Corticosteroid (e.g., Methylprednisolone acetate) or test compound
-
Vehicle
-
Parenteral administration supplies
-
Calipers for measuring joint diameter
Protocol:
-
Animal Acclimatization and Grouping: As previously described.
-
Arthritis Induction: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail or a hind paw.
-
Compound Administration: Begin administration of the corticosteroid, test compound, or vehicle on a predetermined schedule (e.g., daily from day 0 or from the onset of clinical signs).
-
Clinical Assessment: Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness. Measure paw volume or ankle diameter every 2-3 days.
-
Data Analysis: Evaluate the severity of arthritis using a clinical scoring system. At the end of the study (typically 21-28 days), collect blood for serum cytokine analysis and joints for histological examination of inflammation, cartilage destruction, and bone erosion.
Concluding Remarks
While specific data on this compound in these models is scarce, the provided protocols for other potent corticosteroids like prednisolone acetate, dexamethasone, and methylprednisolone acetate serve as a robust framework for its evaluation. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific model and research question. Careful monitoring of animal welfare and adherence to ethical guidelines are paramount in all in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparative Study upon the Therapeutic Indices of Some Natural and Synthetic Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dichlorisone Acetate in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid with anti-inflammatory properties.[1][2] Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[3] Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes.[3] This mechanism of action makes the GR a key target in drug discovery for inflammatory diseases and other conditions. High-throughput screening (HTS) plays a crucial role in identifying and characterizing novel GR modulators. This document provides detailed protocols for two common HTS assays used to assess the activity of compounds like this compound: a GR activation reporter gene assay and a GR nuclear translocation assay.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, such as this compound, diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. This binding event causes the dissociation of heat shock proteins (HSPs) from the GR. The activated GR-ligand complex then dimerizes and translocates to the nucleus. Inside the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression. This modulation of gene expression underlies the physiological and pharmacological effects of glucocorticoids.
Figure 1: Glucocorticoid Receptor Signaling Pathway.
Quantitative Data Presentation
Due to the limited availability of specific high-throughput screening data for this compound in the public domain, the following tables present representative data for the well-characterized glucocorticoid, Dexamethasone. This data is intended to be illustrative of the results that would be obtained in the described HTS assays.
Table 1: Representative Data for Glucocorticoid Receptor Activation Assay (Reporter Gene Assay)
| Compound | EC50 (nM) | Maximum Activation (%) | Assay Format | Cell Line |
| Dexamethasone | 0.5 - 10 | 100 | 384-well | HEK293 |
| Hypothetical Data | ||||
| This compound | 1 - 15 | 95 | 384-well | HEK293 |
EC50 values for Dexamethasone can vary depending on the specific assay conditions and cell line used.[4]
Table 2: Representative Data for Glucocorticoid Receptor Nuclear Translocation Assay
| Compound | EC50 (nM) | Maximum Translocation (%) | Assay Format | Cell Line |
| Dexamethasone | ~1 | 90 | 384-well | U2OS |
| Hypothetical Data | ||||
| This compound | ~2 | 88 | 384-well | U2OS |
EC50 values for nuclear translocation are typically in the low nanomolar range for potent glucocorticoids.
Experimental Protocols
Glucocorticoid Receptor Activation Assay (Reporter Gene Assay)
This protocol describes a high-throughput reporter gene assay to measure the activation of the glucocorticoid receptor by test compounds. The assay utilizes a cell line stably expressing the GR and a reporter gene (e.g., luciferase) under the control of a promoter containing glucocorticoid response elements (GREs).
Experimental Workflow
Figure 2: Reporter Gene Assay Workflow.
Materials and Reagents:
-
HEK293 cell line stably expressing the human glucocorticoid receptor and a luciferase reporter gene driven by a GRE-containing promoter.
-
This compound (or other test compounds) dissolved in DMSO.
-
Dexamethasone (as a positive control).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
384-well white, clear-bottom assay plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Automated liquid handling systems.
-
Luminometer plate reader.
Protocol:
-
Cell Seeding:
-
Culture HEK293-GR-Luc cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Dispense 5,000-10,000 cells in 40 µL of medium into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and control compounds (Dexamethasone) in DMSO. A typical starting concentration is 10 mM.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates. This results in a final concentration range appropriate for dose-response analysis. Include DMSO-only wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for receptor activation and reporter gene expression.
-
-
Lysis and Reagent Addition:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well. This reagent lyses the cells and contains the substrate for the luciferase enzyme.
-
Incubate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.
-
-
Signal Detection:
-
Measure the luminescence signal from each well using a luminometer plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (0% activation) and the maximum Dexamethasone response (100% activation).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Glucocorticoid Receptor Nuclear Translocation Assay
This protocol outlines a high-content imaging-based HTS assay to quantify the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus upon treatment with test compounds. This assay typically uses a cell line expressing a fluorescently tagged GR (e.g., GFP-GR).
Experimental Workflow
Figure 3: Nuclear Translocation Assay Workflow.
Materials and Reagents:
-
U2OS cell line stably expressing a GFP-tagged human glucocorticoid receptor (U2OS-GFP-GR).
-
This compound (or other test compounds) dissolved in DMSO.
-
Dexamethasone (as a positive control).
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
384-well black, clear-bottom imaging plates.
-
Hoechst 33342 solution (for nuclear staining).
-
Paraformaldehyde (for cell fixation, optional).
-
Automated liquid handling systems.
-
High-content imaging system and analysis software.
Protocol:
-
Cell Seeding:
-
Culture U2OS-GFP-GR cells to ~70% confluency.
-
Harvest cells and seed 2,000-4,000 cells in 50 µL of medium into each well of a 384-well imaging plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates using an automated liquid handler. Include DMSO-only wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator. This incubation time is typically shorter than for reporter gene assays as nuclear translocation is a more rapid process.
-
-
Cell Staining:
-
Add Hoechst 33342 solution to each well to a final concentration of 1 µg/mL to stain the cell nuclei.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
(Optional) For endpoint assays, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature before staining.
-
-
Image Acquisition:
-
Acquire images of the cells using a high-content imaging system. Capture images in at least two channels: one for the GFP-GR (e.g., FITC channel) and one for the nuclear stain (e.g., DAPI channel).
-
-
Image Analysis:
-
Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell based on the Hoechst and GFP signals.
-
Quantify the mean fluorescence intensity of GFP-GR in both the nucleus and the cytoplasm.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.
-
Average the ratios for all cells in each well.
-
Normalize the data and plot a dose-response curve to determine the EC50 for nuclear translocation.
-
Conclusion
The described reporter gene and nuclear translocation assays are robust and scalable methods for the high-throughput screening and characterization of glucocorticoid receptor modulators like this compound. These assays provide valuable quantitative data on the potency and efficacy of test compounds, enabling informed decisions in the drug discovery and development process. The provided protocols and workflows can be adapted and optimized for specific laboratory automation platforms and research needs.
References
Dichlorisone Acetate: Application Notes and Protocols for Immunology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid utilized for its anti-inflammatory properties.[1] As a member of the corticosteroid class of drugs, its primary mechanism of action involves the modulation of gene expression through interaction with the glucocorticoid receptor (GR).[2][3][4] This interaction leads to the inhibition of pro-inflammatory signaling pathways and the promotion of anti-inflammatory responses.[2] These characteristics make this compound a relevant compound for investigation in various immunological and inflammatory conditions.
The anti-inflammatory effects of corticosteroids are broad, encompassing the suppression of humoral factors, inhibition of leukocyte migration to inflammatory sites, and interference with the function of various immune and structural cells, including endothelial cells, granulocytes, mast cells, and fibroblasts.[5] Specifically, glucocorticoids are known to inhibit the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes, by increasing the synthesis of lipocortin which in turn inhibits phospholipase A2.[2][6] Furthermore, they can suppress the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1.[2][7]
Given its classification as a glucocorticoid, this compound is a candidate for investigation in a variety of research models of inflammatory diseases, including but not limited to:
-
Dermatological Inflammation: Models of atopic dermatitis, psoriasis, and contact dermatitis.
-
Allergic Reactions: Studies involving mast cell degranulation and allergic contact hypersensitivity.
-
General Inflammatory Responses: Assays measuring edema, erythema, and cellular infiltration in response to inflammatory stimuli.
Quantitative Data
| Corticosteroid | Assay | Model System | Endpoint | IC50 / ED50 | Reference |
| Hydrocortisone | Croton Oil-Induced Ear Edema | C57BL/6 Mice | Inhibition of Edema | ~13 µ g/ear | [8] |
| 5α-Tetrahydrocorticosterone | Croton Oil-Induced Ear Edema | C57BL/6 Mice | Inhibition of Edema | ~23 µ g/ear | [8] |
| Betamethasone Valerate | DPCP-Induced Contact Dermatitis | Human Volunteers | Reduction in Inflammatory Thickness | Up to 23.3% reduction | [9] |
| Clobetasol Propionate | DPCP-Induced Contact Dermatitis | Human Volunteers | Reduction in Inflammatory Thickness | Up to 22.5% reduction | [9] |
| Diclofenac Sodium (NSAID) | Carrageenan-Induced Paw Edema | Wistar Rats | Inhibition of Edema | 40.51% inhibition (5 mg/kg) | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in immunology and inflammation research. These are general protocols and may require optimization for specific experimental conditions.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the concentration of nitrite in the samples using a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Determine the percentage inhibition of NO production for each concentration of this compound and calculate the IC50 value.
In Vivo Model: Croton Oil-Induced Ear Edema in Mice
This model is used to evaluate the topical anti-inflammatory activity of a compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Croton oil
-
Acetone (vehicle)
-
This compound
-
Micropipettes
-
Ear punch biopsy tool
-
Analytical balance
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=5-8 per group):
-
Group 1: Vehicle control (Acetone)
-
Group 2: Croton oil + Vehicle
-
Group 3-5: Croton oil + this compound (different doses, e.g., 10, 50, 100 µ g/ear )
-
Group 6: Croton oil + Positive control (e.g., hydrocortisone)
-
-
Induction of Inflammation:
-
Prepare a solution of croton oil in acetone (e.g., 1% v/v).
-
Under light anesthesia, apply 20 µL of the croton oil solution to the inner and outer surfaces of the right ear of each mouse. The left ear serves as an internal control.
-
-
Topical Treatment: Immediately after croton oil application, topically apply 20 µL of the vehicle, this compound solution, or positive control to the right ear.
-
Assessment of Edema:
-
At a specified time point (e.g., 6 or 24 hours) after treatment, sacrifice the mice by cervical dislocation.
-
Take a standard-sized ear punch biopsy (e.g., 6 mm diameter) from both the right (treated) and left (untreated) ears.
-
Weigh the ear punches immediately.
-
-
Data Analysis:
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculate the percentage inhibition of edema for each treatment group compared to the croton oil + vehicle group.
-
Determine the ED50 value for this compound.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound, as a glucocorticoid, are primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Inhibition of NF-κB Signaling by this compound
Caption: Inhibition of NF-κB Signaling by this compound.
Experimental Workflow for In Vivo Anti-Inflammatory Study
Caption: Experimental Workflow for In Vivo Anti-Inflammatory Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Anti-inflammatory Agents in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Studying Apoptosis Pathways with Dichloroacetate (DCA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has emerged as a significant tool in cancer research. By inhibiting PDK, DCA promotes the flux of pyruvate into the mitochondria, thereby shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[1] This metabolic reprogramming has been shown to selectively induce apoptosis in various cancer cell lines, making DCA a valuable compound for studying programmed cell death pathways. These application notes provide an overview of the mechanisms of DCA-induced apoptosis and detailed protocols for its investigation.
Mechanisms of Dichloroacetate-Induced Apoptosis
DCA triggers apoptosis through multiple interconnected signaling pathways, primarily originating from its impact on mitochondrial function. The inhibition of PDK by DCA leads to the activation of pyruvate dehydrogenase (PDH), enhancing mitochondrial respiration.[2] This metabolic shift results in several downstream effects that converge to initiate programmed cell death.
The primary mechanisms implicated in DCA-induced apoptosis include:
-
The Mitochondrial-Regulated (Intrinsic) Pathway: The shift to oxidative phosphorylation can lead to a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS).[3][4] This disruption of mitochondrial integrity facilitates the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade.
-
The NFAT-Kv1.5-Mediated Pathway: In some cancer cells, DCA treatment has been associated with a decrease in intracellular calcium levels.[4] This is linked to the nuclear factor of activated T-cells (NFAT) and voltage-gated potassium channel (Kv1.5) axis, which can contribute to the apoptotic response.
-
The p53-PUMA-Mediated Pathway: DCA has been shown to increase the expression of p53 upregulated modulator of apoptosis (PUMA), a pro-apoptotic Bcl-2 family member.[4] PUMA can directly bind to and inhibit anti-apoptotic proteins, thereby promoting apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Dichloroacetate on apoptosis in various cancer cell lines.
Table 1: Effect of Dichloroacetate on Apoptosis in Endometrial Cancer Cell Lines
| Cell Line | DCA Concentration (mM) | Treatment Duration (hours) | % Increase in Early Apoptotic Cells | % Increase in Late Apoptotic Cells |
| AN3CA | 10 | 40 | ~150% | ~200% |
| Ishikawa | 10 | 40 | ~200% | ~250% |
| KLE | 10 | 40 | ~50% | ~100% |
| RL95-2 | 10 | 40 | ~325% | ~300% |
| SKUT1B | 10 | 40 | ~100% | ~150% |
Table 2: Effect of Dichloroacetate on Gene Expression in Endometrial Cancer Cell Lines
| Cell Line | DCA Concentration (mM) | Treatment Duration (hours) | Fold Increase in PUMA mRNA |
| AN3CA | 10 | 40 | 14-fold |
| Ishikawa | 10 | 40 | Significant Increase |
| KLE | 10 | 40 | Significant Increase |
| RL95-2 | 10 | 40 | 6-fold |
| SKUT1B | 10 | 40 | Significant Increase |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dichloroacetate (DCA) stock solution (sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 5 x 10^5 cells per well in 6-well plates and incubate overnight under standard growth conditions (37°C, 5% CO2).
-
DCA Treatment: Replace the medium with fresh medium containing the desired concentration of DCA (e.g., 10 mM). Include an untreated control.[3]
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).[2]
-
Cell Harvesting:
-
Collect the floating cells from the supernatant.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a cationic dye (e.g., TMRM or JC-1) to measure changes in mitochondrial membrane potential.
Materials:
-
Treated and untreated cells (from Protocol 1)
-
Mitochondrial membrane potential assay kit (e.g., containing TMRM or JC-1)
-
Hanks' Balanced Salt Solution (HBSS) or appropriate assay buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure (using TMRM and a plate reader):
-
Cell Preparation: After DCA treatment, harvest and wash the cells as described in Protocol 1.
-
Staining:
-
Measurement:
-
Transfer 5x10^4 cells per well to a 96-well black, clear-bottom plate.[3]
-
Measure the fluorescence using a plate reader with excitation at ~530 nm and emission at ~620 nm.[3]
-
A decrease in fluorescence intensity in DCA-treated cells compared to control cells indicates a decrease in mitochondrial membrane potential.
-
Protocol 3: Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol is for quantifying the mRNA levels of apoptosis-related genes, such as PUMA and Survivin.
Materials:
-
Treated and untreated cells (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Primers for target genes (e.g., PUMA, Survivin) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Harvest approximately 3 x 10^6 cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.[3]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.[3]
-
RT-qPCR:
-
Prepare the RT-qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and RT-qPCR master mix.
-
Perform the RT-qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated control.
-
Conclusion
Dichloroacetate serves as a powerful tool for investigating the intricate network of apoptosis signaling pathways, particularly those linked to cellular metabolism. The protocols outlined in these application notes provide a framework for researchers to explore the pro-apoptotic effects of DCA in various cancer models. By combining these experimental approaches, scientists can gain valuable insights into the mechanisms of programmed cell death and identify potential therapeutic strategies targeting cancer cell metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichloroacetate Enhances Adriamycin-Induced Hepatoma Cell Toxicity In Vitro and In Vivo by Increasing Reactive Oxygen Species Levels | PLOS One [journals.plos.org]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Immunohistochemical Staining of Tissues Treated with Dichlorisone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorisone acetate is a synthetic glucocorticoid with potent anti-inflammatory properties.[1] Its mechanism of action, like other corticosteroids, is primarily mediated through the binding to and activation of the glucocorticoid receptor (GR). This interaction leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory pathways and the induction of anti-inflammatory mediators. Understanding the cellular and tissue-level effects of this compound is crucial for drug development and mechanistic studies. Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of specific proteins in tissues, providing valuable insights into the pharmacodynamic effects of this compound.
These application notes provide a detailed protocol for performing IHC on tissues treated with this compound, focusing on the detection of the glucocorticoid receptor (GR) and key downstream markers of its anti-inflammatory activity, namely Nuclear Factor-kappa B (NF-κB) and Annexin A1.
Mechanism of Action and Signaling Pathway
This compound, as a glucocorticoid, diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. In the nucleus, the GR homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription.
One of the key anti-inflammatory actions of glucocorticoids is the transrepression of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1). This occurs through the direct interaction of the GR with these factors, preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes.
Furthermore, glucocorticoids induce the expression of anti-inflammatory proteins, a prominent example being Annexin A1. Annexin A1 plays a crucial role in mediating the anti-inflammatory effects of glucocorticoids by inhibiting leukocyte extravasation and promoting the resolution of inflammation.
Experimental Considerations for Tissues Treated with this compound
Performing IHC on tissues previously exposed to a drug requires special considerations to ensure the accuracy and reliability of the staining results.
-
Tissue Fixation: Proper and consistent fixation is critical. Tissues should be fixed in 10% neutral buffered formalin (NBF) for 24-48 hours. Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology and antigen degradation.
-
Potential for Interference: There is a potential for corticosteroid molecules to interfere with immunoassay results, either through direct cross-reactivity with antibodies or by altering the tissue morphology and protein expression in a way that affects staining patterns. While direct interference of this compound with IHC reagents has not been reported, it is crucial to include stringent controls to account for this possibility.
Recommended Controls
To ensure the validity of the IHC results, the following controls are essential:
| Control Type | Purpose | Expected Outcome |
| Untreated Control | To establish the baseline expression and localization of the target proteins in the absence of this compound. | Staining pattern should reflect the normal physiological state of the tissue. |
| Vehicle Control | To control for any effects of the drug vehicle on the tissue and staining. | Staining should be comparable to the untreated control. |
| Positive Tissue Control | To confirm that the IHC protocol and reagents are working correctly. Use a tissue known to express the target protein. | Strong and specific staining in the appropriate cellular compartments. |
| Negative Tissue Control | To assess non-specific background staining. Use a tissue known not to express the target protein. | No or minimal staining. |
| Isotype Control | To control for non-specific binding of the primary antibody. Use a non-immune antibody of the same isotype and at the same concentration as the primary antibody. | No or minimal staining. |
| No Primary Antibody Control | To check for non-specific staining from the secondary antibody and detection system. | No staining. |
Immunohistochemistry Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol is optimized for the detection of Glucocorticoid Receptor (GR), NF-κB p65, and Annexin A1 in FFPE tissues.
Reagents and Materials
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibodies (see table below)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
-
Humidified chamber
-
Microscope slides
-
Coplin jars
-
Microwave or pressure cooker
Recommended Primary Antibodies
| Target Protein | Host Species | Isotype | Recommended Dilution | Supplier (Example) |
| Glucocorticoid Receptor (GR) | Rabbit | IgG | 1:100 - 1:500 | Cell Signaling Technology |
| NF-κB p65 (RelA) | Mouse | IgG1 | 1:200 - 1:1000 | Santa Cruz Biotechnology |
| Annexin A1 | Rabbit | IgG | 1:500 - 1:2000 | Abcam |
Note: The optimal dilution for each primary antibody should be determined empirically by the end-user.
Experimental Workflow
Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 2 changes for 3 minutes each.
-
Immerse in 70% ethanol: 2 changes for 3 minutes each.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended. The choice of buffer may need optimization.
-
For GR and Annexin A1: Use Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
For NF-κB p65: Use Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).
-
Preheat the buffer in a microwave or pressure cooker to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Blocking of Endogenous Peroxidase:
-
Immerse slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.
-
Rinse with PBS (Phosphate Buffered Saline) three times for 5 minutes each.
-
-
Blocking of Non-specific Binding:
-
Incubate slides with Blocking Buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate with Streptavidin-HRP diluted in PBS for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse slides with PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with running tap water until the water runs clear.
-
"Blue" the sections in Scott's tap water or a similar solution.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Microscopic Analysis:
-
Examine the slides under a light microscope.
-
Capture images for documentation and analysis.
-
Data Presentation and Interpretation
Quantitative analysis of IHC staining can be performed by scoring the intensity and the percentage of positive cells. The results should be summarized in a clear and structured table for easy comparison between different treatment groups.
Example Data Summary Table
| Treatment Group | Target Protein | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score |
| Untreated Control | GR | 1+ | 60 | 60 |
| NF-κB p65 | 2+ | 70 | 140 | |
| Annexin A1 | 1+ | 40 | 40 | |
| Vehicle Control | GR | 1+ | 65 | 65 |
| NF-κB p65 | 2+ | 75 | 150 | |
| Annexin A1 | 1+ | 45 | 45 | |
| This compound | GR | 2+ | 80 (nuclear) | 160 |
| NF-κB p65 | 1+ | 30 (cytoplasmic) | 30 | |
| Annexin A1 | 3+ | 85 | 255 |
-
Staining Intensity: Scored as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).
-
H-Score: A semi-quantitative scoring system calculated as: H-Score = Σ [Intensity × (% of cells at that intensity)]. Ranges from 0 to 300.
Interpretation of Expected Results:
-
Glucocorticoid Receptor (GR): In untreated or vehicle-treated tissues, GR is expected to be predominantly localized in the cytoplasm. Upon treatment with this compound, an increase in nuclear translocation of GR should be observed, indicating receptor activation.
-
NF-κB p65: In inflamed tissues, NF-κB p65 is expected to be localized in the nucleus, indicating its activation. This compound treatment should lead to a decrease in nuclear NF-κB p65 and an increase in its cytoplasmic retention, signifying the inhibition of this pro-inflammatory pathway.
-
Annexin A1: The expression of Annexin A1 is expected to be upregulated in response to this compound treatment, reflecting the anti-inflammatory action of the glucocorticoid.
Troubleshooting
| Problem | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; optimize antibody concentration. |
| Inadequate antigen retrieval | Optimize antigen retrieval method (buffer, pH, time, temperature). | |
| Inactive reagents | Use fresh reagents. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of the primary/secondary antibody. |
| Endogenous peroxidase activity | Ensure complete blocking with hydrogen peroxide. | |
| Tissues dried out during staining | Keep slides moist throughout the procedure. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody. |
| High primary antibody concentration | Titrate the primary antibody to the optimal dilution. |
By following these detailed protocols and considering the specific challenges associated with drug-treated tissues, researchers can obtain reliable and informative immunohistochemical data to elucidate the mechanisms of action of this compound.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Exposed to Dichlorisone acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid known for its anti-inflammatory properties. As a member of the glucocorticoid family, its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of target genes. This can lead to a variety of cellular responses, including the induction of apoptosis (programmed cell death) and alterations in the cell cycle, particularly in immune cells like lymphocytes.[1][2][3]
Flow cytometry is a powerful technique for analyzing the effects of compounds like this compound on cell populations. It allows for the rapid, quantitative, and multi-parametric analysis of individual cells in suspension.[4][5] This document provides detailed protocols for assessing cell apoptosis and cell cycle distribution in response to this compound treatment using flow cytometry.
Note: Specific quantitative data on the effects of this compound from flow cytometry analysis is limited in publicly available literature. The data presented in this document is illustrative and based on the known effects of related compounds, such as other glucocorticoids and dichloroacetate, to provide a representative example of expected outcomes.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of a lymphocyte cell line (e.g., Jurkat) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis via Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| This compound (1 µM) | 75.3 ± 3.5 | 15.2 ± 2.3 | 9.5 ± 1.8 |
| This compound (10 µM) | 48.1 ± 4.2 | 35.8 ± 3.1 | 16.1 ± 2.5 |
Table 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 |
| This compound (1 µM) | 68.2 ± 3.1 | 20.5 ± 2.0 | 11.3 ± 1.3 |
| This compound (10 µM) | 76.9 ± 3.9 | 12.3 ± 1.7 | 10.8 ± 1.6 |
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway for this compound.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for flow cytometry analysis of treated cells.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest (e.g., Jurkat T-lymphocytes)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel. Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).
-
Cell Harvesting: After incubation, collect the cells (including any floating cells) and transfer them to conical tubes.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step once.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use FITC (for Annexin V) and PI emission filters. Set up appropriate compensation controls.
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol is for determining the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and control cells (from Protocol 1, steps 1-3)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI/RNase A Staining Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 1, steps 3-5.
-
Fixation: After the final wash, resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 500 x g for 10 minutes. Discard the supernatant.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks. The software can then be used to quantify the percentage of cells in each phase of the cell cycle.
References
- 1. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tissue-Specific Actions of Glucocorticoids on Apoptosis: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry analysis of glucocorticoid receptor expression and binding in steroid-sensitive and steroid-resistant patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
Dichlorisone Acetate: Application Notes and Protocols for Studying Gene Expression Modifications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid with potent anti-inflammatory properties. As a member of the glucocorticoid class of drugs, its primary mechanism of action involves the modulation of gene expression by activating the glucocorticoid receptor (GR). This makes this compound a valuable tool for studying the intricate signaling pathways that govern cellular responses to corticosteroids and for investigating the genetic underpinnings of inflammation and other GR-mediated physiological and pathological processes.
The binding of this compound to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR complex into the nucleus. Within the nucleus, the GR acts as a ligand-dependent transcription factor, directly binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes to either activate or repress their transcription. Furthermore, the GR can indirectly regulate gene expression by interacting with other transcription factors, such as NF-κB and AP-1, thereby influencing a wide array of cellular processes including inflammation, metabolism, and apoptosis.
These application notes provide a framework for utilizing this compound to investigate its impact on gene expression. Due to the limited availability of specific quantitative data for this compound, illustrative data from studies on dexamethasone, a structurally and functionally similar glucocorticoid, are presented.
Illustrative Quantitative Data of Glucocorticoid-Induced Gene Expression Changes
The following tables summarize representative changes in gene expression observed in various cell types after treatment with a glucocorticoid (dexamethasone), which is expected to elicit similar effects as this compound.
Table 1: Dexamethasone-Induced Gene Expression Changes in A549 Human Lung Adenocarcinoma Cells
| Gene | Function | Fold Change (Dexamethasone vs. Control) | Reference |
| FKBP5 | Glucocorticoid receptor co-chaperone, feedback inhibitor | ↑ 15.2 | |
| DUSP1 | Dual specificity phosphatase 1, anti-inflammatory | ↑ 8.7 | |
| PER1 | Period circadian protein 1 | ↑ 6.3 | |
| IL-6 | Interleukin 6, pro-inflammatory cytokine | ↓ 4.5 | |
| SERPINA3 | Serpin family A member 3, protease inhibitor | ↑ 3.8 (with TNFα) |
Table 2: Dexamethasone-Regulated Genes in Peripheral Blood Mononuclear Cells (PBMCs) from Healthy Volunteers
| Gene | Function | Fold Change (Dexamethasone vs. Baseline) | Reference |
| ZBTB16 | Zinc finger and BTB domain containing 16 | ↑ 5.1 | |
| KLF9 | Krueppel-like factor 9, transcription factor | ↑ 4.2 | |
| CEBPD | CCAAT/enhancer binding protein delta | ↑ 3.9 | |
| IL1R2 | Interleukin 1 receptor type 2, decoy receptor | ↑ 3.5 | |
| ADAMTS2 | ADAM metallopeptidase with thrombospondin type 1 motif 2 | ↓ 2.8 |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the mechanism by which this compound, as a glucocorticoid, modulates gene expression.
Experimental Workflow for Gene Expression Analysis
This diagram outlines a typical workflow for studying the effects of this compound on gene expression.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound on gene expression in cultured cells.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., A549, HeLa, or primary cells) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells in a suitable growth medium at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to adhere and grow for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in fresh, pre-warmed cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO).
-
Application: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish by adding a suitable lysis buffer (e.g., TRIzol reagent or the lysis buffer from an RNA extraction kit).
-
RNA Isolation: Proceed with total RNA isolation according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). This typically involves steps of homogenization, phase separation (for TRIzol), and column-based purification.
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase digestion or a post-extraction DNase treatment.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios between 1.8 and 2.1 are indicative of pure RNA.
-
RNA Integrity Assessment: (Optional but recommended for RNA-seq) Assess the integrity of the RNA by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Design or obtain pre-validated primer pairs for the target genes of interest and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the quantification cycle (Cq) values. Calculate the relative gene expression changes using the ΔΔCq method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 4: Gene Expression Analysis by RNA Sequencing (RNA-Seq)
-
Library Preparation: Starting with high-quality total RNA, prepare sequencing libraries. This process typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner (e.g., HISAT2, STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between the this compound-treated and vehicle control groups.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound.
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following Dichlorisone Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid utilized for its anti-inflammatory properties.[1][2] Like other glucocorticoids, its mechanism of action is primarily mediated through the binding to the glucocorticoid receptor (GR).[1][3][4] Upon binding, the this compound-GR complex translocates to the nucleus and modulates the transcription of target genes. This modulation occurs through two principal mechanisms: transactivation and transrepression.[3][5][6]
Transactivation leads to an increase in the expression of anti-inflammatory proteins. The activated GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, enhancing their transcription.[1][6] Key anti-inflammatory proteins upregulated by this pathway include Annexin A1 (also known as Lipocortin-1), Glucocorticoid-Induced Leucine Zipper (GILZ), and Dual Specificity Phosphatase 1 (DUSP1 or MKP-1).[7]
Transrepression results in the decreased expression of pro-inflammatory proteins. This is often achieved through the GR monomer interfering with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical for the expression of many inflammatory genes.[1][3][6] This interference prevents the transcription of various pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[6]
Western blotting is a powerful and widely used technique to quantify the changes in protein expression levels in response to drug treatment. This document provides a detailed protocol for performing Western blot analysis to assess the effects of this compound on the expression of key anti-inflammatory and pro-inflammatory proteins.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to investigate the effect of this compound treatment on protein expression in a relevant cell line (e.g., A549 human lung carcinoma cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS). Data is presented as relative protein expression normalized to a loading control (e.g., β-Actin) and then to the untreated control.
| Target Protein | Cellular Role | Treatment Group | Fold Change vs. Control |
| Upregulated Proteins | |||
| Annexin A1 | Anti-inflammatory | This compound | 2.5 |
| GILZ | Anti-inflammatory | This compound | 3.1 |
| DUSP1 (MKP-1) | Anti-inflammatory | This compound | 2.8 |
| Downregulated Proteins | |||
| COX-2 | Pro-inflammatory | LPS | 4.2 |
| LPS + this compound | 1.5 | ||
| iNOS | Pro-inflammatory | LPS | 3.8 |
| LPS + this compound | 1.3 | ||
| Phospho-NF-κB p65 | Pro-inflammatory | LPS | 5.0 |
| LPS + this compound | 1.8 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., A549, RAW 264.7 macrophages) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to the desired final concentrations.
-
Treatment:
-
For analysis of upregulated anti-inflammatory proteins, treat the cells with varying concentrations of this compound for a predetermined time (e.g., 6-24 hours).
-
For analysis of downregulated pro-inflammatory proteins, pre-treat the cells with this compound for 1-2 hours before stimulating with an inflammatory agent (e.g., LPS at 1 µg/mL) for the desired duration.
-
Include appropriate vehicle controls (e.g., DMSO) and untreated controls in the experimental design.
-
Protein Extraction
-
Cell Lysis: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein extract to a new pre-chilled tube. Avoid disturbing the pellet.
-
Storage: Store the protein extracts at -80°C for long-term use.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate required to load an equal amount of protein (typically 20-40 µg) per lane for SDS-PAGE.
Western Blot Protocol
-
Sample Preparation: Mix the calculated volume of protein lysate with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE:
-
Assemble the SDS-polyacrylamide gel electrophoresis apparatus. The percentage of the polyacrylamide gel will depend on the molecular weight of the target protein.
-
Load the prepared protein samples and a molecular weight marker into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure good contact between the gel and the membrane and remove any air bubbles.
-
Perform the transfer according to the manufacturer's protocol (e.g., 100 V for 60-90 minutes).
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Destain with TBST.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Annexin A1, anti-COX-2) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. This incubation is typically for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film in a dark room.
-
-
Analysis:
-
Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the intensity of a loading control protein (e.g., β-Actin, GAPDH) to account for any variations in protein loading.
-
Express the results as a fold change relative to the control group.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Western Blot Experimental Workflow.
References
- 1. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 4. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 5. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dichlorisone Acetate Concentration for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Dichlorisone acetate in cell viability assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a synthetic glucocorticoid corticosteroid with anti-inflammatory properties.[1][2][3] Like other corticosteroids, its primary mechanism of action involves binding to intracellular glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it modulates the transcription of target genes, generally leading to the suppression of pro-inflammatory pathways and potentially impacting cell proliferation and viability.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. For potent corticosteroids, a typical starting range for a dose-response experiment is between 1 nM to 1 µM .[4] It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific model system.
Q3: How should I prepare and store this compound stock solutions?
-
Solvent: Due to its limited solubility in aqueous solutions, this compound should first be dissolved in a small amount of an organic solvent like DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final concentration of the organic solvent in your culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[4]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1][5] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[4]
Q4: Can this compound interfere with common cell viability assays?
Yes, some compounds can interfere with the chemical reactions of colorimetric or fluorometric viability assays (e.g., MTT, XTT, WST-1, resazurin).[6][7][8] To test for this, it is essential to run a cell-free control. Add the highest concentration of this compound to the assay reagents in culture medium without cells. A change in color or fluorescence indicates interference, and an alternative viability assay, such as an ATP-based luminescence assay or a dye exclusion method, should be considered.[6][9][10]
Experimental Protocols
Protocol: Dose-Response Cell Viability Assay using MTT
This protocol outlines the steps to determine the effect of a range of this compound concentrations on cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound from your stock solution in culture medium. A common approach is to use a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 10 µM).
-
Include vehicle-only controls (medium with the same final concentration of DMSO) and untreated controls.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[7]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[7]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (Concentration vs. % Viability) to determine the IC50 value.
-
Data Presentation
| Parameter | Recommendation |
| Starting Concentration Range | 1 nM - 1 µM (for dose-response) |
| Solvent for Stock Solution | DMSO |
| Final DMSO Concentration | ≤ 0.5% |
| Stock Solution Storage | -20°C or -80°C |
| Cell Seeding Density | Optimize for cell line (ensure sub-confluency at end of assay) |
| Incubation Time | 24, 48, or 72 hours (depending on experimental goals) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Inconsistent Viability Results | 1. Compound Precipitation: High concentrations may precipitate out of the medium. 2. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 3. Cell Passage Number: High passage numbers can alter cell characteristics. | 1. Visually inspect solutions for precipitates. Consider lowering the highest concentration or adjusting the solvent.[6] 2. Ensure a single-cell suspension before seeding and mix gently after seeding. 3. Use cells within a defined, low passage number range for all experiments.[6] |
| High Background in Assay | 1. Assay Interference: this compound may directly react with assay reagents. 2. Contamination: Microbial contamination can affect assay readings. | 1. Perform a cell-free control with the compound and assay reagents to check for interference.[6] 2. Regularly check cell cultures for contamination and practice good aseptic technique. |
| No Effect on Cell Viability | 1. Concentration Too Low: The tested concentration range may be below the effective dose. 2. Cell Line Insensitivity: The chosen cell line may be resistant to the effects of this compound. 3. Incorrect Incubation Time: The duration of exposure may be too short to induce a response. | 1. Test a higher range of concentrations. 2. Verify the expression of the glucocorticoid receptor in your cell line. 3. Increase the incubation time (e.g., from 24h to 48h or 72h). |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
Troubleshooting Dichlorisone acetate instability in experimental media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Dichlorisone acetate in experimental media.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Rapid loss of this compound potency in aqueous media.
Question: I am observing a rapid decrease in the concentration of this compound in my aqueous experimental media shortly after preparation. What could be the cause and how can I mitigate this?
Answer:
Rapid loss of this compound in aqueous solutions is often attributed to hydrolysis, a common degradation pathway for corticosteroids containing ester groups.[1][2] The acetate ester in this compound is susceptible to cleavage, particularly under non-optimal pH conditions.
Potential Causes and Solutions:
-
pH of the Medium: The stability of many corticosteroids is pH-dependent.[3][4] Hydrolysis can be catalyzed by both acidic and basic conditions.[1]
-
Troubleshooting Step: Measure the pH of your experimental medium after the addition of all components. The optimal pH for the stability of many steroid esters is often in the slightly acidic to neutral range (pH 4-7).[3]
-
Recommendation: If the pH is outside the optimal range, consider using a biocompatible buffer system to maintain a stable pH. Refer to the table below for the hypothetical stability of this compound at different pH values.
-
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[3][4][5]
-
Troubleshooting Step: Review your experimental protocol. Are there any steps where the medium containing this compound is heated?
-
Recommendation: Prepare solutions fresh and store them at recommended temperatures (e.g., 2-8°C) when not in immediate use. Minimize the time the solution is kept at room temperature or higher.[6]
-
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (approx.) | Degradation Rate Constant (k) in h⁻¹ (approx.) |
| 3.0 | 48 | 0.014 |
| 5.0 | 150 | 0.0046 |
| 7.0 | 120 | 0.0058 |
| 9.0 | 24 | 0.029 |
Note: This data is hypothetical and intended for illustrative purposes. Actual stability should be determined experimentally.
Issue 2: Unexpected degradation products observed during analysis.
Question: My analytical results (e.g., HPLC, LC-MS) show additional peaks that I suspect are degradation products of this compound. How can I identify these and prevent their formation?
Answer:
The appearance of unexpected peaks is a strong indicator of degradation. Besides hydrolysis, oxidation is another significant degradation pathway for steroids.[2] Photodegradation can also occur if solutions are exposed to light.[4][5]
Potential Causes and Solutions:
-
Oxidation: Steroid molecules can be susceptible to oxidation.[2] This can be initiated by dissolved oxygen, metal ions, or peroxides that may be present as impurities in reagents.[2]
-
Troubleshooting Step: Review the composition of your media for potential oxidizing agents. Ensure high-purity solvents and reagents are used.
-
Recommendation: Consider de-gassing your media by sparging with an inert gas like nitrogen or argon before adding this compound. The use of antioxidants, if compatible with your experimental system, could also be explored.
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.[7]
-
Troubleshooting Step: Evaluate the light exposure of your experimental setup.
-
Recommendation: Prepare and handle this compound solutions in a dark or low-light environment. Use amber-colored vials or wrap containers with aluminum foil to protect them from light.[7]
-
Experimental Workflow for Investigating Degradation
Caption: Workflow for a forced degradation study of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for a this compound stock solution?
A1: For long-term storage, this compound stock solutions, typically prepared in a solvent like DMSO or ethanol, should be stored at -20°C or -80°C.[8] For short-term use, refrigeration at 2-8°C is acceptable. It is crucial to minimize freeze-thaw cycles, as this can impact the stability of some compounds.[9]
Q2: How can I perform a stability study for this compound in my specific cell culture medium?
A2: A stability study can be conducted by incubating this compound in your cell culture medium under normal experimental conditions (e.g., 37°C, 5% CO₂). Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and immediately analyzed or stored at -80°C until analysis. The concentration of this compound at each time point is then determined using a validated analytical method like HPLC-UV or LC-MS/MS.[10]
Protocol: Stability Assessment of this compound in Cell Culture Medium
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with the stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid cytotoxicity.
-
Aliquot the spiked medium into sterile, light-protected containers for each time point.
-
-
Incubation:
-
Place the aliquots in a cell culture incubator under standard conditions (37°C, 5% CO₂).
-
-
Sampling:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.
-
Immediately freeze the sample at -80°C to halt any further degradation.
-
-
Sample Preparation for Analysis (Example: Protein Precipitation):
-
Thaw the samples.
-
To 100 µL of the sample, add 200 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining this compound concentration.
-
-
Data Evaluation:
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Q3: What are the primary degradation pathways for corticosteroids like this compound?
A3: The primary degradation pathways for many corticosteroids include:
-
Hydrolysis: Cleavage of ester linkages, which is relevant for this compound.[1][2]
-
Oxidation: Modification of the steroid nucleus or side chains.[2]
-
Isomerization: Conversion into different stereoisomers.
-
Photolysis: Degradation upon exposure to light.[7]
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Q4: Are there any known incompatibilities of this compound with common cell culture media components?
Q5: Which analytical techniques are best suited for stability testing of this compound?
A5: Stability-indicating analytical methods are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for separating the parent drug from its degradation products.[11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity, which is particularly useful for identifying and quantifying low levels of degradants.[10] Thin-Layer Chromatography (TLC) can also be used as a simpler method for monitoring degradation.[7]
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. iipseries.org [iipseries.org]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Ultra high performance liquid chromatography tandem mass spectrometry determination and profiling of prohibited steroids in human biological matrices. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
How to prevent precipitation of Dichlorisone acetate in cell culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of Dichlorisone acetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a hydrophobic compound with very low aqueous solubility.[1] Precipitation typically occurs for the following reasons:
-
Poor Aqueous Solubility: The primary reason is that the compound is not soluble in water-based solutions like cell culture media.[1]
-
Solvent Shock: this compound is usually dissolved in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[1][2] When this concentrated stock is rapidly diluted into the aqueous culture medium, the DMSO disperses, and its ability to keep the hydrophobic compound dissolved is lost. This "solvent shock" causes the compound to crash out of the solution, forming a precipitate.[3][4]
-
High Final Concentration: Attempting to achieve a final concentration in the medium that exceeds the compound's aqueous solubility limit will inevitably lead to precipitation.[3]
-
Low Temperature: Incubating solutions at lower temperatures (e.g., 4°C) can decrease the solubility of some steroid compounds and increase their tendency to adsorb to plastic surfaces.[5]
Q2: What is the recommended solvent and concentration for a this compound stock solution?
A2: The recommended solvent is 100% anhydrous (dry) DMSO.[1][2] Prepare a high-concentration stock solution, for example, 10 mM, to ensure the final volume of DMSO added to your cell culture is minimal. It's crucial to use newly opened or properly stored anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, the ideal final concentration should be kept at or below 0.1% to minimize any potential off-target effects of the solvent.[6] It is always best practice to perform a vehicle control experiment using the same concentration of DMSO to ensure it does not affect your experimental results.
Q4: Can I pre-dissolve this compound directly in the culture medium or a buffer like PBS?
A4: No, this is not recommended. This compound is practically insoluble in water and aqueous buffers (< 0.1 mg/mL).[1] Attempting to dissolve it directly will result in poor and inconsistent solubilization, leading to inaccurate dosing in your experiments.
Q5: My compound precipitates even when I use a DMSO stock. What can I do to improve solubility in the final culture medium?
A5: If precipitation still occurs, consider the following troubleshooting steps:
-
Pre-warm the Medium: Add the DMSO stock solution to cell culture medium that has been pre-warmed to 37°C. Higher temperatures can slightly increase the solubility.
-
Increase Mixing Efficiency: When adding the DMSO stock to the medium, do so dropwise while vortexing or swirling the medium gently. This rapid dispersion helps prevent localized high concentrations of the compound that can initiate precipitation.[7]
-
Ultrasonication: If you observe a precipitate after dilution, a brief sonication in a water bath can sometimes help redissolve the compound.[7] However, be mindful that this may not create a stable solution over the long term.
-
Reduce Final Concentration: The most reliable solution is often to lower the final working concentration of this compound to a level below its aqueous solubility limit.
Troubleshooting Guide
This section provides a systematic approach to resolving precipitation issues.
Problem: Precipitate forms immediately upon adding DMSO stock to culture medium.
| Potential Cause | Solution |
| Final concentration is too high. | Lower the final working concentration of this compound. |
| Poor mixing technique. | Add the stock solution drop-by-drop into the vortex of the swirling medium to ensure rapid dispersal.[7] |
| Medium is too cold. | Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[5] |
| DMSO stock concentration is too low. | Prepare a more concentrated stock solution (e.g., 1000x or higher) to reduce the volume added to the medium. |
Problem: The culture medium becomes cloudy over time during incubation.
| Potential Cause | Solution |
| Delayed precipitation. | The initial concentration was at the edge of solubility and the compound is slowly precipitating over time. Reduce the final working concentration. |
| Adsorption to plasticware. | Hydrophobic compounds can adsorb to the surfaces of cell culture plates, reducing the effective concentration. While this is not precipitation, it can be mistaken for a loss of compound. Using low-binding plasticware may help mitigate this.[1] |
| Interaction with serum proteins. | Components in Fetal Bovine Serum (FBS), like albumin, can bind to hydrophobic compounds. This can sometimes help keep them in solution but may also reduce the free, active concentration of the compound.[1][5] |
Data Presentation
Solubility of this compound
The following table summarizes the known solubility data for this compound.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 4.35 mg/mL[1] | 9.55 mM | Ultrasonic treatment may be required. Use of anhydrous DMSO is critical.[1] |
| Water | < 0.1 mg/mL (insoluble)[1] | - | Not recommended as a solvent. |
| Ethanol | Slightly or not soluble[7] | - | Not a primary recommended solvent for stock preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder (MW: 455.37 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, low-binding microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weigh the Compound: Accurately weigh out 4.55 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist with dissolution if needed.[1]
-
Visual Inspection: Hold the vial up to a light source to confirm that no visible particulates remain. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile low-binding tubes. Store aliquots at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Solution in Cell Culture Medium
Objective: To dilute the DMSO stock solution into the final culture medium while minimizing precipitation.
Procedure:
-
Pre-warm Medium: Warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of DMSO stock solution needed to achieve your desired final concentration. Aim for a dilution factor of at least 1:1000 to keep the final DMSO concentration at or below 0.1%.
-
Perform Dilution: a. Gently swirl or vortex the pre-warmed medium. b. While the medium is still in motion, add the calculated volume of the this compound DMSO stock dropwise directly into the medium. Do not pipette the stock onto the side of the tube or flask. c. Continue to mix gently for a few seconds to ensure uniform dispersion.
-
Final Application: Immediately add the medicated medium to your cells. Do not store dilute aqueous solutions of this compound, as they are prone to precipitation over time.[1]
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Signaling Pathway
Caption: Simplified signaling pathway of this compound via the Glucocorticoid Receptor (GR).
References
- 1. benchchem.com [benchchem.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.selleckchem.com [file.selleckchem.com]
Strategies to improve the in vivo efficacy of Dichlorisone acetate
Welcome to the technical support center for Dichlorisone acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic glucocorticoid corticosteroid with potent anti-inflammatory activity.[1][2] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the expression of genes involved in the inflammatory response. This leads to the inhibition of pro-inflammatory pathways and the promotion of anti-inflammatory processes.
Q2: We are observing poor efficacy of our this compound formulation in our animal model. What are the potential reasons?
A2: Poor in vivo efficacy of this compound can stem from several factors, primarily related to its low aqueous solubility. Key issues include:
-
Poor Bioavailability: Due to its hydrophobic nature, this compound is practically insoluble in water (< 0.1 mg/mL), which can lead to low absorption and limited bioavailability when administered orally or topically.[2]
-
Suboptimal Formulation: The choice of vehicle and formulation strategy is critical. An inappropriate vehicle can lead to drug precipitation, poor skin penetration (for topical application), or rapid clearance from the target site.
-
Inadequate Dose or Dosing Frequency: The dose may be insufficient to reach a therapeutic concentration at the site of action, or the dosing frequency may not maintain an effective concentration over time.
-
Animal Model Variability: Factors such as species, strain, age, and disease model can influence drug metabolism, distribution, and response.
Q3: What are the recommended strategies to improve the solubility and bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the solubility and, consequently, the bioavailability of this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a higher dissolution rate.
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or creating nanoemulsions can improve its solubility and facilitate its transport across biological membranes.
-
Use of Co-solvents and Penetration Enhancers: For topical formulations, the inclusion of co-solvents and penetration enhancers can improve drug solubility in the vehicle and its permeation through the skin.
Troubleshooting Guides
Issue 1: Drug Precipitation in Formulation
Problem: this compound precipitates out of the vehicle during formulation preparation or storage.
| Potential Cause | Troubleshooting Steps |
| Low Solubility in the Chosen Vehicle | Review the solubility data of this compound in various pharmaceutical solvents (see Table 1). Select a solvent or co-solvent system with higher solubilizing capacity. |
| Incorrect pH of the Formulation | Although this compound is non-ionizable, extreme pH values can affect the stability of the formulation components. Ensure the pH is within a stable range for all excipients. |
| Temperature Effects | Solubility can be temperature-dependent. Prepare the formulation at a controlled room temperature. Avoid drastic temperature changes during storage. |
| Incompatible Excipients | Ensure all excipients in the formulation are compatible with this compound and with each other. |
Issue 2: Inconsistent Results in In Vivo Studies
Problem: High variability in efficacy is observed between different animals or experimental groups.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation Preparation | Ensure the formulation is prepared consistently for each experiment. For suspensions, ensure uniform particle size and prevent agglomeration by using appropriate stabilizers and homogenization techniques. |
| Variable Drug Administration | For topical application, ensure a consistent amount of formulation is applied to a defined surface area. For oral administration, ensure accurate dosing and consider the fed/fasted state of the animals. |
| Animal Handling and Stress | Inconsistent handling can lead to stress, which can affect physiological responses and drug metabolism. Standardize all animal handling procedures. |
| Biological Variation | Use animals of the same age, sex, and weight to minimize biological variability. Ensure the disease model is induced consistently across all animals. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 4.35 mg/mL (requires sonication) | [1][2] |
| Water | < 0.1 mg/mL (practically insoluble) | [2] |
| Ethanol | Slightly soluble | [3] |
| Methanol | Slightly soluble | [3][4] |
| Chloroform | Slightly soluble | [4] |
| Acetone | Slightly soluble | [3] |
| Ethyl Acetate | Slightly soluble | [3] |
| Acetic Acid | Slightly soluble | [3] |
| Benzene | Slightly soluble | [3] |
| Carbon Tetrachloride | Miscible | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
This protocol is adapted from general methods for preparing nanosuspensions of poorly water-soluble drugs.
Objective: To prepare a this compound nanosuspension to improve its dissolution rate and bioavailability.
Materials:
-
This compound powder
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Purified water
-
High-pressure homogenizer or media mill
Methodology:
-
Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer (e.g., 2% w/v HPMC) in purified water with gentle stirring.
-
Pre-suspension Formation: Disperse the this compound powder (e.g., 5% w/v) in the stabilizer solution using a high-shear stirrer to form a coarse pre-suspension.
-
Homogenization/Milling:
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar).
-
Media Milling: Alternatively, charge a milling chamber with the pre-suspension and milling media (e.g., zirconium oxide beads). Mill at a specified speed for a set duration until the desired particle size is achieved.
-
-
Particle Size Analysis: Characterize the particle size and distribution of the nanosuspension using dynamic light scattering (DLS) or laser diffraction.
-
Characterization: Further characterize the nanosuspension for zeta potential, drug content, and physical stability.
Protocol 2: Quantification of this compound in Plasma using HPLC-UV
This is a representative protocol adapted from methods for other corticosteroids. Method development and validation are required.
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (e.g., another corticosteroid not present in the sample)
-
Plasma samples
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, standard, or blank, add 10 µL of the internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate the plasma proteins. c. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of this compound (typically around 240-254 nm for corticosteroids).
-
Injection Volume: 20 µL.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 3: In Vivo Skin Blanching (Vasoconstrictor) Assay
Objective: To assess the topical anti-inflammatory potency of a this compound formulation.
Materials:
-
This compound topical formulation
-
Reference corticosteroid formulation of known potency
-
Healthy human volunteers
-
Occlusive dressing
-
Chromameter or trained visual assessor
Methodology:
-
Subject Selection: Recruit healthy volunteers with no skin diseases or sensitivities.
-
Site Application: Mark multiple application sites (e.g., 1 cm diameter circles) on the flexor surface of the forearms.
-
Formulation Application: Apply a standardized amount of the test and reference formulations to the designated sites. Include untreated control sites.
-
Occlusion: Cover the application sites with an occlusive dressing for a specified duration (e.g., 6 hours).
-
Assessment: After removing the dressing, assess the degree of skin blanching (vasoconstriction) at specified time points (e.g., 2, 4, 6, and 24 hours post-removal) using a chromameter or a validated visual scoring scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Data Analysis: Plot the blanching score over time for each formulation. The intensity and duration of the blanching response are indicative of the potency and bioavailability of the topical corticosteroid.
Visualizations
References
Dichlorisone Acetate Dose-Response Curve Technical Support Center
Welcome to the technical support center for troubleshooting Dichlorisone acetate dose-response curve experiments. This resource provides detailed guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their in vitro assays.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound and dose-response curve experiments.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic glucocorticoid with anti-inflammatory properties.[1][2][3] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it can modulate gene expression. This can occur through two main pathways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The complex interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1), thereby reducing the expression of inflammatory mediators.[4][5]
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Q2: How should I prepare and store this compound for cell culture experiments?
A2: this compound is soluble in DMSO but practically insoluble in water.[1] For in vitro studies, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. To minimize the impact of the solvent on your cells, the final concentration of DMSO in the culture wells should ideally be kept below 0.1%.
| Storage Condition | Duration |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Data compiled from multiple sources.[1]
Q3: What are the key parameters of a dose-response curve?
A3: A typical dose-response curve is sigmoidal (S-shaped) and is characterized by several key parameters:
-
EC50 (or IC50): The concentration of a drug that gives half-maximal response. For an inhibitory drug, this is referred to as the IC50. It is a measure of the drug's potency.
-
Top Plateau: The maximum response achievable with the drug.
-
Bottom Plateau: The response in the absence of the drug or at very low concentrations.
-
Hill Slope: Describes the steepness of the curve. A Hill slope of 1 indicates a standard dose-response relationship, while values greater or less than 1 can suggest cooperativity in binding.
Anatomy of a Dose-Response Curve
Caption: Key parameters of a sigmoidal dose-response curve.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My dose-response curve is flat or shows very little response.
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration Range | Your concentration range may be too narrow or completely outside the active range of the drug. Perform a wider range of serial dilutions (e.g., from picomolar to micromolar) to identify the active concentration window.[6] |
| Low Glucocorticoid Receptor (GR) Expression | The cell line you are using may not express sufficient levels of the glucocorticoid receptor. Confirm GR expression in your chosen cell line using techniques like Western blotting or qPCR. Consider using a cell line known to be responsive to glucocorticoids, such as A549 or HEK293 cells stably expressing GR.[5] |
| Inactive Compound | The this compound may have degraded due to improper storage or handling. Ensure the compound has been stored correctly and prepare fresh stock solutions. |
| Assay Insensitivity | The chosen assay may not be sensitive enough to detect a response. If using a reporter assay, ensure the promoter is responsive and the reporter protein (e.g., luciferase) is stable. For other assays, optimize the incubation time and other parameters. |
Problem 2: I am observing high variability between my replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variable results. Ensure you have a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly. Consider using a multichannel pipette for better consistency.[7] |
| Edge Effects | Wells on the outer edges of a microplate are prone to evaporation and temperature fluctuations, leading to variability.[8] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Pipetting Errors | Inaccurate pipetting of the drug dilutions or assay reagents can introduce significant variability. Calibrate your pipettes regularly and use a new tip for each dilution. Prepare a master mix of reagents where possible.[9] |
| Cell Clumping | Clumps of cells will lead to uneven responses. Ensure cells are properly dissociated into a single-cell suspension before plating. |
Problem 3: My dose-response curve has an unusual shape (e.g., biphasic or U-shaped).
| Possible Cause | Troubleshooting Steps |
| Biphasic Response | Some glucocorticoids can exhibit a biphasic dose-response, where low concentrations stimulate a response, but high concentrations are inhibitory.[10][11][12] This can be due to the activation of different signaling pathways or receptor subtypes at different concentrations. Confirm this by repeating the experiment with a wider and more granular concentration range. |
| Prozone or Hook Effect | At very high concentrations, some assays can show a decrease in signal, leading to a hook-like curve. This can occur in immunoassays or other assays with a binding-dependent readout.[13] If you suspect a prozone effect, test a wider range of dilutions, including much higher concentrations, to confirm the hook shape. |
| Cell Toxicity at High Concentrations | High concentrations of this compound or the DMSO solvent may be causing cell death, leading to a drop in the response. Perform a cell viability assay (e.g., MTT or Alamar Blue) in parallel with your primary assay to assess cytotoxicity at each concentration. |
Problem 4: Cells are detaching from the plate after treatment.
| Possible Cause | Troubleshooting Steps |
| Drug-Induced Cytotoxicity | As mentioned above, high concentrations of the drug can be toxic to cells, causing them to detach.[14] Perform a cell viability assay to determine the cytotoxic concentration range. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can also be toxic. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%). |
| Sub-optimal Cell Culture Conditions | Poorly adherent cells may detach more easily. Ensure your cells are healthy and not over-confluent before treatment. Use plates that are properly coated for cell adhesion if necessary. |
Experimental Protocols
This section provides a generalized protocol for generating a this compound dose-response curve using a Glucocorticoid Response Element (GRE) luciferase reporter assay.
Workflow for this compound Dose-Response Assay
Caption: A typical workflow for a dose-response experiment.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line with a stably integrated GRE-luciferase reporter (e.g., A549-GRE-luc)
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture GRE-reporter cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Seed cells into a 96-well white, clear-bottom plate at a predetermined optimal density (e.g., 10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to adhere.[5]
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of concentrations (e.g., 1 pM to 10 µM). Prepare enough of each dilution to treat replicate wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 6-24 hours).[5]
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully remove the treatment medium from the wells.
-
Lyse the cells and perform the luciferase assay according to the manufacturer's protocol. This typically involves adding a lysis buffer followed by the luciferase substrate.
-
Measure the luminescence of each well using a luminometer.[9]
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the data to the vehicle control to determine the percent response.
-
Plot the percent response against the log of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the EC50, top and bottom plateaus, and Hill slope.[15]
-
Data Presentation
This section provides an example of how to present quantitative data from dose-response experiments with this compound and other common glucocorticoids.
Table 1: Comparative Potency of Various Glucocorticoids in a GRE-Luciferase Reporter Assay
| Compound | EC50 (nM) | Maximum Response (% of Dexamethasone) | Hill Slope |
| This compound | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| Dexamethasone | ~1-10 | 100% | ~1.0 |
| Hydrocortisone | ~10-100 | ~90% | ~1.1 |
| Prednisolone | ~5-50 | ~95% | ~1.2 |
Note: The EC50 values for Dexamethasone, Hydrocortisone, and Prednisolone are approximate and can vary depending on the cell line and specific assay conditions.[13][16] These values are provided for comparative purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound | 79-61-8 | AAA07961 | Biosynth [biosynth.com]
- 7. mt.com [mt.com]
- 8. Understanding and managing sources of variability in cell measurements [insights.bio]
- 9. goldbio.com [goldbio.com]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Specificity and mechanism of biphasic action of glucocorticoids on alpha-lactalbumin production by rat mammary gland explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steroid receptors, and the generation of closely coupled/biphasic dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 15. cdn.graphpad.com [cdn.graphpad.com]
- 16. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids: Original scientific article | ADMET and DMPK [pub.iapchem.org]
Technical Support Center: Overcoming Cellular Resistance to Dichlorisone Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to Dichlorisone acetate in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a synthetic glucocorticoid.[1] Like other glucocorticoids, its primary mechanism of action is mediated through the glucocorticoid receptor (GR).[2][3] Upon binding to this compound, the GR translocates to the nucleus, where it acts as a ligand-dependent transcription factor.[2][4] In many lymphoid and some epithelial cancer cells, activation of the GR can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest, making it an effective anti-cancer agent.[3][4]
Q2: What are the common mechanisms of cellular resistance to glucocorticoids like this compound?
Resistance to glucocorticoids can arise through various mechanisms, broadly categorized as:
-
Receptor-level alterations:
-
Post-receptor signaling alterations:
-
Increased drug efflux:
-
Overexpression of multidrug resistance transporters that pump the drug out of the cell.
-
-
Dysregulation of apoptotic machinery:
-
Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulation of pro-apoptotic proteins.
-
Q3: How can I determine if my cancer cell line is resistant to this compound?
You can determine resistance by performing a dose-response experiment and calculating the IC50 (half-maximal inhibitory concentration) value. A significant increase in the IC50 value compared to sensitive cell lines or published data indicates resistance. The following table provides a general guideline for interpreting IC50 values.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Suggested Solution |
| Intrinsic or acquired resistance | 1. Confirm GR expression: Perform Western blot or qPCR to check for the presence of the glucocorticoid receptor (GR). Low or absent GR expression is a common cause of resistance.[5] 2. Sequence the GR gene: Check for mutations that might affect ligand binding or receptor function. 3. Assess GR nuclear translocation: Use immunofluorescence or a reporter assay to confirm that the GR translocates to the nucleus upon ligand binding. |
| Suboptimal drug concentration or treatment duration | 1. Perform a dose-response and time-course experiment: Test a wider range of this compound concentrations (e.g., from nanomolar to micromolar) and measure viability at different time points (e.g., 24, 48, 72 hours). 2. Consult literature: Check for typical effective concentrations and treatment times for similar glucocorticoids in your cancer cell line model. |
| Issues with the cell viability assay | 1. Use a different viability assay: Some compounds can interfere with certain assay reagents (e.g., MTT). Try an alternative method like a CellTiter-Glo® (ATP-based) or a trypan blue exclusion assay.[10][11] 2. Check for confluency: Overly confluent cells may show reduced sensitivity to drugs. Ensure cells are in the exponential growth phase during treatment.[12] 3. Optimize seeding density: Determine the optimal cell seeding density to ensure logarithmic growth throughout the experiment.[10] |
| Drug degradation | 1. Prepare fresh drug solutions: this compound solutions should be freshly prepared from a validated stock. 2. Check storage conditions: Ensure the drug is stored correctly according to the manufacturer's instructions to prevent degradation. |
Problem 2: High variability in experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | 1. Ensure a single-cell suspension: Gently triturate the cell suspension before seeding to break up clumps. 2. Mix cell suspension between pipetting: To prevent cells from settling, gently mix the suspension before aliquoting into each well. 3. Use a calibrated pipette: Ensure accurate and consistent volume dispensing.[10] |
| Edge effects in multi-well plates | 1. Do not use the outer wells: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. Fill them with sterile PBS or media. 2. Ensure proper humidification: Maintain adequate humidity in the incubator to minimize evaporation. |
| Cell passage number | 1. Use cells within a consistent passage number range: High passage numbers can lead to genetic drift and altered drug sensitivity.[12] 2. Thaw a new vial of cells: If you suspect the cells have changed, start a new culture from a low-passage frozen stock. |
| Pipetting errors | 1. Use a multichannel pipette for drug addition: This can improve consistency across wells. 2. Change pipette tips between different drug concentrations. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Protocol 2: Assessing Apoptosis using a Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.[13][14]
Materials:
-
Cells treated with this compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently shaking the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Glucocorticoid Receptor (GR) Status | IC50 of this compound (µM) |
| Sensitive (e.g., CEM-C7) | Wild-type, high expression | 0.1 |
| Resistant (e.g., CEM-C1) | Low GR expression | >10 |
| Resistant (e.g., Custom Line 1) | GR mutation (L753F) | 5.2 |
| Resistant (e.g., Custom Line 2) | High PI3K/Akt activity | 8.7 |
Note: These are example values and will vary depending on the specific cell line and experimental conditions.
Table 2: Troubleshooting Common Artifacts in Cell Viability Assays
| Artifact | Potential Cause | Recommended Action |
| High background in control wells | Contamination of media or reagents.[10] | Use fresh, sterile reagents and media. |
| Low signal across the plate | Insufficient cell number or incubation time.[10] | Optimize cell seeding density and assay duration. |
| "Bell-shaped" dose-response curve | Compound precipitation at high concentrations or off-target effects. | Visually inspect wells for precipitation. Use a different assay to confirm the effect. |
Visualizations
Signaling Pathway: Glucocorticoid Receptor Action and Resistance Mechanisms
Caption: Glucocorticoid receptor signaling and key resistance pathways.
Experimental Workflow: Establishing a this compound-Resistant Cell Line
Caption: Workflow for generating a drug-resistant cell line.
Logical Relationship: Troubleshooting Cell Viability Assay Failures
Caption: Decision tree for troubleshooting failed viability assays.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Glucocorticoid receptor signaling in breast and prostate cancers: emergence as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoids and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid regulation of cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor expression in 20 solid tumor types using immunohistochemistry assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Overcoming Glucocorticoid Resistance in Acute Lymphoblastic Leukemia: Repurposed Drugs Can Improve the Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
Minimizing off-target effects of Dichlorisone acetate in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Dichlorisone acetate in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic glucocorticoid with anti-inflammatory properties.[1] Its primary mechanism of action is through binding to the intracellular glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory pathways and the promotion of anti-inflammatory responses.
Q2: What are the potential off-target effects of this compound?
As a glucocorticoid, this compound has the potential to bind to other steroid receptors, most notably the mineralocorticoid receptor (MR), due to structural similarities in their ligand-binding domains. This cross-reactivity can lead to off-target effects. The extent of these effects is dependent on the relative binding affinity of this compound for the GR versus the MR. Additionally, at high concentrations, off-target effects on other signaling pathways unrelated to GR activation can occur.
Q3: How can I minimize off-target effects related to mineralocorticoid receptor (MR) activation?
To isolate the glucocorticoid-specific effects of this compound, it is recommended to co-administer a mineralocorticoid receptor antagonist, such as spironolactone or eplerenone. This will block the MR-mediated signaling pathways, ensuring that the observed effects are primarily due to the activation of the glucocorticoid receptor.
Q4: What is the importance of determining a dose-response curve for this compound in my specific experimental model?
Establishing a dose-response curve is critical to identify the optimal concentration range for your experiment. This allows you to use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing the risk of off-target effects and potential cytotoxicity.[2]
Troubleshooting Guides
Issue 1: High Cell Death or Cytotoxicity Observed
-
Possible Cause: The concentration of this compound or the solvent (e.g., DMSO) may be too high for your specific cell type.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment using a viability assay such as the MTT assay to determine the maximum non-toxic concentration of this compound and the solvent in your cell line.
-
Optimize Concentration: Based on the cytotoxicity data, select a concentration of this compound that demonstrates the desired biological activity with minimal impact on cell viability.
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced toxicity.
-
Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment, as stressed cells can be more susceptible to cytotoxic effects.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause: Variability in experimental conditions, reagent preparation, or cell handling.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, including cell seeding density, treatment duration, and reagent preparation, are consistent across all experiments.
-
Fresh Reagents: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Low Passage Number: Use cells with a low passage number to minimize phenotypic drift that can alter cellular responses.
-
Control for Serum Effects: If using serum-containing media, be aware that it contains endogenous steroids. For sensitive assays, consider using charcoal-stripped serum to remove these confounding factors.
-
Monitor Equipment: Regularly calibrate and maintain all laboratory equipment, such as pipettes and incubators, to ensure accuracy and consistency.
-
Issue 3: Unexpected or Off-Target Effects Observed
-
Possible Cause: Activation of unintended signaling pathways, particularly through the mineralocorticoid receptor (MR).
-
Troubleshooting Steps:
-
Use Receptor Antagonists: To confirm that the observed effects are GR-mediated, perform experiments in the presence of a GR antagonist (e.g., mifepristone) and an MR antagonist (e.g., spironolactone).
-
Dose Reduction: Lower the concentration of this compound to a range where it is more selective for the GR.
-
Gene Expression Analysis: Use techniques like qPCR or RNA-seq to analyze the expression of known GR and MR target genes to dissect the specific receptor-mediated effects.
-
Literature Review: Consult the literature for known off-target effects of similar glucocorticoids to anticipate and control for them in your experimental design.
-
Data Presentation
Table 1: Receptor Binding Affinity of this compound (Hypothetical Data)
| Receptor | Ligand | Binding Affinity (Kd, nM) |
| Glucocorticoid Receptor (GR) | This compound | Data not available |
| Mineralocorticoid Receptor (MR) | This compound | Data not available |
| Glucocorticoid Receptor (GR) | Dexamethasone (Reference) | 1-5 |
| Mineralocorticoid Receptor (MR) | Aldosterone (Reference) | 0.5-2 |
Table 2: Anti-Inflammatory Potency of this compound (Hypothetical Data)
| Assay | Parameter | This compound | Dexamethasone (Reference) |
| NF-κB Inhibition | IC50 (nM) | Data not available | 1-10 |
| Prostaglandin E2 Production Inhibition | IC50 (nM) | Data not available | 5-20 |
Experimental Protocols
Protocol 1: Determining Receptor Binding Affinity using Fluorescence Polarization
This protocol provides a general framework for a competitive binding assay to determine the relative affinity of this compound for the Glucocorticoid Receptor (GR).
-
Reagents and Materials:
-
Purified human Glucocorticoid Receptor (GR) protein.
-
Fluorescently labeled GR ligand (e.g., Fluormone™ GS1).
-
This compound.
-
Reference compound (e.g., Dexamethasone).
-
Assay buffer (e.g., phosphate buffer with BSA).
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound and the reference compound in the assay buffer.
-
In the microplate, add the diluted compounds.
-
Add a fixed concentration of the fluorescently labeled GR ligand to all wells.
-
Initiate the binding reaction by adding a fixed concentration of the purified GR protein to all wells.
-
Include control wells for no competition (only fluorescent ligand and GR) and maximum competition (fluorescent ligand, GR, and a high concentration of the reference compound).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound and the reference compound.
-
The relative binding affinity can be calculated from the IC50 values.
-
Protocol 2: Measuring Anti-Inflammatory Activity via NF-κB Inhibition
This protocol outlines a general method for assessing the inhibitory effect of this compound on the NF-κB signaling pathway using a reporter gene assay.
-
Reagents and Materials:
-
Cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase).
-
This compound.
-
Reference compound (e.g., Dexamethasone).
-
Inducing agent (e.g., TNF-α or LPS).
-
Cell culture medium and supplements.
-
White, opaque 96-well plates (for luciferase assay).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cell line in the 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or the reference compound for 1-2 hours.
-
Stimulate the cells with the inducing agent (e.g., TNF-α) at a pre-determined optimal concentration.
-
Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for a period sufficient for reporter gene expression (e.g., 6-8 hours).
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., measure luminescence for a luciferase reporter).
-
-
Data Analysis:
-
Normalize the reporter activity to cell viability if necessary (can be determined in a parallel plate using an MTT assay).
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Caption: General experimental workflow for studying this compound effects.
Caption: Logical workflow for troubleshooting common experimental issues.
References
Understanding and preventing Dichlorisone acetate degradation
Welcome to the technical support center for Dichlorisone acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding, identifying, and preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic glucocorticoid corticosteroid used for its anti-inflammatory properties.[1][2][3][4] Like many steroid esters, its chemical stability is a critical concern because degradation can lead to a loss of therapeutic potency and the formation of potentially harmful impurities. Ensuring the integrity of the molecule throughout its lifecycle—from synthesis to storage and final application—is essential for accurate experimental results and drug product safety.
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively detailed in readily available literature, based on the known behavior of similar corticosteroids like prednisolone acetate and fludrocortisone acetate, the primary degradation pathways are likely:
-
Hydrolysis: The ester linkage at the C21 position is susceptible to hydrolysis, especially under acidic or alkaline conditions. This would cleave the acetate group, yielding Dichlorisone and acetic acid.
-
Oxidation: The complex steroid structure contains sites that can be susceptible to oxidation. Studies on other corticosteroids show that oxidizing agents like hydrogen peroxide can cause significant degradation.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in corticosteroids.[6][7] This can lead to complex rearrangements and the formation of reactive oxygen species (ROS) like hydroxyl radicals, which in turn accelerate degradation.[6][8][9]
Q3: How do factors like pH, temperature, and light affect its stability?
-
pH: Stability is highly pH-dependent. Extreme pH conditions (strong acids or bases) will catalyze the hydrolysis of the acetate ester, leading to rapid degradation.[5] Neutral or near-neutral pH is generally preferred for solutions.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[10] For long-term storage, keeping the compound at recommended low temperatures (-20°C to -80°C) is critical.[1][11]
-
Light: Many corticosteroids are sensitive to light.[7] UV exposure can provide the energy for photolytic reactions, leading to significant decomposition.[5][6][12] Therefore, this compound should always be protected from light.[11]
Q4: What are the likely degradation products I should monitor?
The primary degradation product to monitor would be Dichlorisone (the free alcohol form resulting from hydrolysis). Other potential impurities could arise from oxidation or photolytic reactions, which would require characterization using techniques like HPLC-MS to identify unknown peaks that appear during stability studies.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Loss of Potency / Lower than Expected Concentration | 1. Hydrolysis: Solution pH is too acidic or alkaline.2. Thermal Degradation: Improper storage temperature (e.g., left at room temperature).3. Photodegradation: Exposure of solid or solution to light. | 1. Prepare solutions in a buffered system (pH 6-7.5). Verify pH after preparation.2. Store stock solutions at -20°C or -80°C as recommended.[1] Minimize time at room temperature during experiments.3. Use amber vials or wrap containers in foil.[10] Work in a low-light environment where possible. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | 1. Forced Degradation: The compound has been exposed to harsh conditions (heat, extreme pH, oxidizers).2. Contamination: Impurities in the solvent or on glassware.3. Interaction with Excipients: Incompatibility with other components in a formulation. | 1. The new peaks are likely degradation products. Use a stability-indicating method to separate and identify them.2. Run a solvent blank to rule out contamination. Ensure high-purity solvents and clean glassware.3. Conduct compatibility studies by analyzing binary mixtures of this compound and each excipient. |
| Sample Discoloration or Change in Appearance | 1. Significant Degradation: Extensive chemical change has occurred, often due to severe oxidative or photolytic stress.2. Insolubility: The compound may be precipitating out of solution. | 1. Discard the sample. Re-prepare fresh, ensuring all storage and handling precautions are followed.2. Check the solubility of this compound in your chosen solvent system. Use of a co-solvent may be necessary. |
Visualization of Degradation and Experimental Processes
Logical Troubleshooting Flowchart
This diagram outlines a decision-making process for troubleshooting unexpected degradation of this compound.
Caption: Troubleshooting logic for this compound degradation.
Primary Degradation Pathway: Hydrolysis
The most common non-photolytic degradation pathway for acetate esters is hydrolysis.
Caption: Hydrolysis of this compound to Dichlorisone.
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[13]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade Methanol and Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks
-
pH meter
-
HPLC system with UV/PDA detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
-
Application of Stress Conditions:
-
For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 30 minutes, 1 hour, and 4 hours. (Base hydrolysis is often rapid).
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light, for 2, 6, and 24 hours.
-
Thermal Degradation: Incubate the stock solution (in a sealed vial) in an oven at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period.
-
Control Sample: Dilute the stock solution with 50:50 methanol:water and keep at 4°C, protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If acidic or basic, neutralize the sample with an equimolar amount of base or acid, respectively.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).
-
Analyze by a stability-indicating HPLC method (see example parameters below).
-
-
Example HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Data Evaluation:
-
Compare chromatograms of stressed samples to the control.
-
Calculate the percentage of degradation.
-
Assess peak purity of the parent compound to ensure co-elution of degradation products is not occurring.
-
Identify and quantify major degradation products relative to the parent peak area.
-
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. echemi.com [echemi.com]
- 5. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Dichlorisone acetate biological activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the biological activity of Dichlorisone acetate by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the biological activity of this compound?
A1: While specific data for this compound is limited, studies on related corticosteroids suggest that a slightly acidic to neutral pH range is generally favorable for their stability and activity. For instance, betamethasone derivatives show maximum stability between pH 3.5 and 5.0, while hydrocortisone succinate is stable at pH 5.5, 6.5, and 7.4 when refrigerated. The activation of the glucocorticoid receptor, the target of this compound, can also be influenced by pH, with some studies indicating that pH shifts can affect receptor conformation and DNA binding. Therefore, for most in vitro biological assays, maintaining a pH between 6.0 and 7.5 is a recommended starting point.
Q2: this compound is poorly soluble in aqueous solutions. How does pH adjustment affect its solubility?
A2: this compound is practically insoluble in water.[1] Adjusting the pH of aqueous buffers is unlikely to significantly improve its solubility to a degree suitable for most experiments. The primary challenge with this compound is its hydrophobic nature, not an ionizable group that would be sensitive to pH changes within a typical physiological range. To work with this compound in aqueous-based biological assays, it is essential to first dissolve it in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), before preparing working dilutions in your assay buffer.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of 4.35 mg/mL (9.55 mM) in DMSO.[1]
Q4: How can I prevent my this compound from precipitating when I add it to my aqueous assay buffer?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. To mitigate this, consider the following strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and may affect experimental outcomes.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warming the Medium: Gently warming the assay medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Use of Surfactants or Solubilizing Agents: In some cases, the inclusion of a low concentration of a biocompatible surfactant (e.g., Pluronic F-68) or a solubilizing agent like cyclodextrin in the assay buffer can enhance the solubility of hydrophobic compounds. However, their compatibility with your specific assay must be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity observed. | Suboptimal pH of the assay buffer. | Test a range of pH values for your assay buffer (e.g., 6.0, 6.5, 7.0, 7.5) to determine the optimal pH for this compound activity in your specific experimental setup. |
| Compound precipitation. | Visually inspect for precipitates after adding this compound to the assay buffer. If precipitation is observed, refer to the troubleshooting tips for compound precipitation below. | |
| Compound degradation. | Ensure that stock solutions are stored properly at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The stability of corticosteroids can be pH-dependent; a slightly acidic to neutral pH is generally preferred for stability. | |
| High variability in experimental results. | Inconsistent compound solubility. | Ensure complete dissolution of this compound in DMSO before preparing working solutions. Vortex the stock solution thoroughly. When preparing working dilutions, add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing. |
| Fluctuations in assay buffer pH. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment, especially in cell-based assays where cellular metabolism can alter the pH of the medium. | |
| Compound precipitates out of solution during the experiment. | Exceeded solubility limit in the final assay medium. | Determine the kinetic solubility of this compound in your specific assay medium. Operate at concentrations below this limit. |
| Change in temperature. | Some compounds are less soluble at lower temperatures. If your experiment involves temperature shifts, ensure the compound remains in solution at all relevant temperatures. |
Data Presentation
Table 1: Stability of Related Corticosteroids at Different pH Values
| Corticosteroid | Optimal pH Range for Stability | Reference |
| Betamethasone Valerate | 4.0 - 5.0 | [2] |
| Betamethasone Dipropionate | 3.5 - 4.5 | [2] |
| Prednisolone | ~2.5 | [3] |
| Hydrocortisone Succinate | 5.5 - 7.4 (refrigerated) | [4] |
Note: This data is for corticosteroids structurally related to this compound and should be used as a guideline. The optimal pH for this compound may vary.
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol provides a general framework for identifying the optimal pH for this compound's biological activity in a cell-free or cell-based assay.
Materials:
-
This compound
-
100% DMSO
-
Assay-specific buffers (e.g., phosphate buffer, Tris-HCl) prepared at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0)
-
Your specific assay components (e.g., enzyme, substrate, cells)
-
Microplate reader or other appropriate detection instrument
Methodology:
-
Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution.
-
Prepare Assay Buffers: Prepare a set of your standard assay buffers, each adjusted to a different pH value within the desired range.
-
Prepare Working Solutions: For each pH to be tested, prepare a working solution of this compound by diluting the DMSO stock into the corresponding pH-adjusted assay buffer. Ensure the final DMSO concentration is consistent and non-toxic across all conditions.
-
Perform the Assay:
-
Set up your assay in a multi-well plate.
-
Include appropriate controls:
-
Vehicle Control: Assay buffer with the same final DMSO concentration but no this compound for each pH value.
-
Positive Control (if available): A known activator or inhibitor for your assay.
-
Negative Control: Assay components without the active biological entity (e.g., no enzyme or cells).
-
-
Add the this compound working solutions at various concentrations to the appropriate wells.
-
Incubate the plate under your standard assay conditions (e.g., temperature, time).
-
-
Data Analysis:
-
Measure the assay-specific signal (e.g., absorbance, fluorescence, luminescence).
-
Plot the biological activity (e.g., % inhibition, fold activation) as a function of this compound concentration for each pH.
-
Compare the dose-response curves to identify the pH at which this compound exhibits the highest potency (e.g., lowest EC50 or IC50).
-
Protocol 2: Kinetic Solubility Assay in Assay Buffer
This protocol helps determine the maximum concentration at which this compound remains soluble in your specific assay buffer when introduced from a DMSO stock.
Materials:
-
This compound 10 mM stock in 100% DMSO
-
Your specific aqueous assay buffer (at the determined optimal pH)
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance at 620 nm
Methodology:
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of the this compound DMSO stock solution.
-
Transfer to Assay Buffer: In a separate 96-well clear-bottom plate, add your assay buffer to each well. Then, transfer a small, consistent volume of the this compound DMSO dilutions to the corresponding wells of the buffer-containing plate. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure Turbidity: Measure the absorbance of each well at 620 nm. An increase in absorbance indicates the formation of a precipitate.
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance compared to the vehicle control is considered its kinetic solubility in that buffer.
Mandatory Visualization
Caption: Glucocorticoid receptor signaling pathway for this compound.
Caption: Troubleshooting workflow for optimizing this compound activity.
References
How to troubleshoot inconsistent results in Dichlorisone acetate studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dichlorisone acetate. It addresses common issues to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in my dose-response curves, such as shifting EC₅₀ values, for this compound?
Inconsistent dose-response curves are a common challenge in steroid hormone research. The concentration of a steroid required for a half-maximal response (EC₅₀) is not a fixed value and can be influenced by several factors within your experimental system.
-
Cellular Factors: The expression levels of the Glucocorticoid Receptor (GR) and its associated coactivators or corepressors can significantly alter the position of the dose-response curve.[1][2] Different cell lines, or even the same cell line at different passage numbers or densities, can have varying concentrations of these factors.[1][3]
-
Gene-Specific Responses: The EC₅₀ is not constant for all responsive genes. A single concentration of this compound can produce different percentages of maximal activity depending on the specific gene being measured.[2][4]
-
Assay Conditions: Overexpression of the Glucocorticoid Receptor in reporter assays can lead to potencies and efficacies that are not representative of the endogenous context.[5] Ensure that your assay conditions closely mimic the physiological environment you are studying.
-
Ligand Properties: At higher concentrations, the dose-response curve for glucocorticoids can flatten, meaning that increasing the dose provides little additional therapeutic benefit while potentially increasing off-target effects.[6]
Q2: My experimental results with this compound are not reproducible between batches. What are the most common sources of this inconsistency?
Lack of reproducibility can often be traced back to reagent handling and subtle variations in experimental setup.
-
Compound Stability and Solubility: this compound is a solid that does not mix well with water.[7] Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your working solutions.[8] Store stock solutions appropriately, as recommended by the manufacturer (e.g., at -20°C or -80°C for long-term storage), to prevent degradation.[8][9]
-
Cell Culture Conditions: Maintain consistent cell culture practices. Factors like cell density at the time of treatment, passage number, and serum batch can all introduce variability.[3] It is advisable to use cells within a defined passage number range for all experiments.
-
Reagent and Media Consistency: Use the same batch of serum, media, and other critical reagents for a set of comparative experiments. If you must change batches, perform a bridging experiment to ensure results are comparable.
-
Analytical Instrumentation: For analytical methods like HPLC, inconsistencies can arise from the mobile phase composition, column degradation, or system leaks.[10][11] Regular system maintenance and calibration are critical.
Q3: The results from my in vitro luciferase reporter assay don't correlate with the effects on endogenous gene expression. Why might this be happening?
This is a well-documented phenomenon. While reporter assays are useful for high-throughput screening, they may not fully capture the complexity of endogenous gene regulation.
-
Chromatin Environment: Reporter plasmids typically lack the complex chromatin structure and regulatory elements (enhancers, silencers) that control endogenous genes. The accessibility of Glucocorticoid Response Elements (GREs) on native DNA is a critical factor that is not replicated in these simplified systems.[5]
-
Cofactor Stoichiometry: Overexpression of the GR in reporter assays can alter the natural balance of receptors to essential cofactors, leading to responses that are not physiologically relevant.[5]
-
Non-Genomic Signaling: this compound, like other glucocorticoids, can initiate rapid, non-genomic signaling pathways that are not measured by transcription-based reporter assays.[12][13]
-
Assay Reliability: Studies have shown that luciferase reporters for GR-driven activation and repression are not always reliable predictors for effects on endogenous target genes.[14] It is crucial to validate key findings using methods that measure endogenous gene or protein expression, such as qRT-PCR or Western blotting.
Q4: What are the key factors to consider when transitioning from cell-based this compound studies to animal models?
Translating in vitro findings to in vivo models requires careful consideration of pharmacokinetic and physiological differences.
-
Pharmacokinetics and Metabolism: The metabolism and plasma half-life of corticosteroids can vary significantly between species.[15] Age and sex can also impact the clearance and biotransformation of the compound.[16][17] A thorough pharmacokinetic study in the chosen animal model is essential to establish an appropriate dosing regimen.
-
Species-Specific Responses: The physiological and behavioral responses to glucocorticoids can differ between animal species.[18] Long-term administration in animals can lead to adverse effects like immunosuppression, metabolic changes (e.g., diabetes mellitus), and muscle atrophy, which can confound results.[19][20]
-
Model Selection: Choose an animal model that is relevant to the human disease or condition you are studying. Glucocorticoids have been used to induce various human-like disorders in animals, providing established models for conditions like insulin resistance, osteoporosis, and skin atrophy.[20]
-
Welfare and Monitoring: Long-term glucocorticoid use can impact animal welfare.[19][21] Closely monitor animals for adverse effects, such as increased susceptibility to infections, changes in behavior, or weight loss.[19][22]
Data and Protocols
Compound Properties and Potency
The following tables provide key information on this compound and a comparison of relative potencies for commonly used glucocorticoids.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 79-61-8 | [23] |
| Molecular Formula | C₂₃H₂₈Cl₂O₅ | [23][24] |
| Molecular Weight | 455.37 g/mol | |
| Description | A synthetic glucocorticoid corticosteroid with anti-inflammatory activity. | [9][25] |
| Solubility | Soluble in DMSO. Does not mix well with water. | [7][8] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | [8] |
Table 2: Relative Anti-Inflammatory Potency of Glucocorticoids
This table provides context for this compound's activity relative to other corticosteroids. Potency can vary based on the assay system.
| Glucocorticoid | Relative Anti-Inflammatory Potency | Source(s) |
| Hydrocortisone | 1 | [26] |
| Prednisone | 4 | [27] |
| Methylprednisolone | 5 | [28] |
| Triamcinolone | 5 | [28] |
| Dexamethasone | 25-30 | [27][29] |
Key Experimental Protocol: GR Activation Luciferase Reporter Assay
This protocol outlines a standard method for assessing the ability of this compound to activate the Glucocorticoid Receptor and drive the expression of a reporter gene.
Objective: To quantify the dose-dependent activation of the Glucocorticoid Receptor (GR) by this compound in a cell-based assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
GR expression plasmid
-
GRE-luciferase reporter plasmid (containing multiple Glucocorticoid Response Elements upstream of a luciferase gene)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells into a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow cells to adhere.[30]
-
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM containing the GR expression plasmid, the GRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Add the transfection reagent to the plasmid mix, incubate according to the manufacturer's protocol to form lipid-DNA complexes.
-
Add the transfection complexes to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium, starting from your desired maximum concentration (e.g., 1 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for an additional 18-24 hours at 37°C and 5% CO₂.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Following the manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity (the experimental reporter).
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity (the transfection control).
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and the maximum response (Eₘₐₓ).
-
Visual Guides and Workflows
Signaling Pathways and Experimental Processes
The following diagrams illustrate the key molecular pathway for this compound action and a general workflow for troubleshooting inconsistent results.
Caption: Classical genomic signaling pathway of this compound via the Glucocorticoid Receptor (GR).
References
- 1. An Approach to Greater Specificity for Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How much is enough? Modulation of dose-response curve for steroid receptor-regulated gene expression by changing concentrations of transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Age-dependent kinetics and metabolism of dichloroacetate: possible relevance to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and metabolism of [14C]dichloroacetate in male Sprague-Dawley rats. Identification of glycine conjugates, including hippurate, as urinary metabolites of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Glucocorticoids in relation to behavior, morphology, and physiology as proxy indicators for the assessment of animal welfare. A systematic mapping review [frontiersin.org]
- 19. Corticosteroids in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 20. An overview of animal models induced by glucocorticoids - Physiology and Pharmacology [ppj.phypha.ir]
- 21. ijcmas.com [ijcmas.com]
- 22. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 23. echemi.com [echemi.com]
- 24. This compound | 79-61-8 | AAA07961 | Biosynth [biosynth.com]
- 25. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 26. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. bmjopen.bmj.com [bmjopen.bmj.com]
- 30. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dichlorisone Acetate vs. Dexamethasone: A Comparative Analysis of Anti-inflammatory Properties
For researchers and professionals in drug development, a thorough understanding of the comparative efficacy and mechanisms of action of corticosteroids is paramount. This guide provides a detailed, data-supported comparison of two synthetic glucocorticoids: dichlorisone acetate and the widely-used dexamethasone. While this compound was developed as a synthetic corticosteroid, it was never commercially marketed, leading to a scarcity of direct comparative data. However, by examining their classifications and the standard methods for evaluating anti-inflammatory potency, a comparative overview can be constructed.
Quantitative Comparison of Anti-inflammatory Potency
To definitively determine the relative potency, standardized preclinical assays would be required. Below is a summary of the types of quantitative data that would be generated from such studies.
Table 1: Hypothetical Data Comparison of Anti-inflammatory Activity
| Parameter | This compound | Dexamethasone | Experimental Assay |
| Topical Potency | |||
| Vasoconstriction Score | Data not available | Low (Class VII) | Vasoconstrictor Assay |
| Systemic Anti-inflammatory Activity | |||
| Paw Edema Inhibition (%) | Data not available | Potent Inhibitor | Carrageenan-Induced Paw Edema |
| Receptor Binding | |||
| Relative Binding Affinity (RBA) | Data not available | High | Glucocorticoid Receptor Binding Assay |
| IC50 (nM) | Data not available | ~1-10 nM | Competitive Binding Assay |
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and dexamethasone are presumed to exert their anti-inflammatory effects through the same fundamental mechanism: interaction with the glucocorticoid receptor (GR). This intracellular receptor, upon binding to a corticosteroid, undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus.
Once in the nucleus, the steroid-receptor complex modulates gene expression in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription. This leads to the synthesis of proteins like annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators such as prostaglandins and leukotrienes.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This repression prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
Dexamethasone is known to be a potent activator of this pathway.[1][2]
Caption: Glucocorticoid mechanism of action.
Experimental Protocols
To provide a direct comparison between this compound and dexamethasone, the following standard experimental protocols would be employed.
Glucocorticoid Receptor Binding Assay
This in vitro assay quantifies the affinity of a compound for the glucocorticoid receptor. It is a critical determinant of a corticosteroid's intrinsic potency.
Methodology:
-
Preparation of Receptor Source: A cytosolic fraction containing glucocorticoid receptors is prepared from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the receptor preparation.
-
Addition of Test Compound: The incubation is performed in the presence of varying concentrations of the unlabeled test compounds (this compound and dexamethasone).
-
Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Following incubation, bound and free radiolabeled ligands are separated, often using a charcoal-dextran suspension which adsorbs the free radiolabel.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki).[3]
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory environment.
-
Baseline Measurement: The initial volume of the animal's hind paw is measured using a plethysmometer.
-
Compound Administration: Animals are divided into groups and treated with a vehicle control, dexamethasone (as a positive control), or this compound at various doses. Administration is typically systemic (e.g., oral or intraperitoneal).
-
Induction of Inflammation: After a set period to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal. This induces a localized inflammatory response characterized by edema.[4][5]
-
Paw Volume Measurement: Paw volume is measured at several time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.
Caption: Workflow for in vivo anti-inflammatory assay.
Vasoconstrictor Assay for Topical Potency
This assay is the standard method for determining the bioequivalence and potency of topical corticosteroid formulations. It measures the degree of skin blanching (vasoconstriction) caused by the steroid.[6][7]
Methodology:
-
Volunteer Selection: Healthy human volunteers with normal skin are selected.
-
Product Application: Small, defined areas on the forearms of the volunteers are marked. The test formulations (this compound and dexamethasone) and a vehicle control are applied to these sites, typically under occlusion.
-
Skin Blanching Assessment: After a specified duration, the occlusive dressings are removed, and the degree of skin blanching at each application site is visually assessed by trained observers at various time points. A numerical scoring system is used to grade the intensity of the vasoconstriction.
-
Data Analysis: The scores are plotted over time, and the area under the effect curve is calculated to determine the potency of the formulation. The results are used to classify the topical corticosteroid into one of the seven potency classes.[8]
Conclusion
Dexamethasone is a well-characterized, potent anti-inflammatory glucocorticoid with a high affinity for the glucocorticoid receptor.[9] this compound, while identified as a synthetic glucocorticoid, remains poorly characterized in the public domain due to its lack of commercialization. Based on the classification of dexamethasone acetate as a low-potency topical agent, it is plausible that this compound would exhibit similar or potentially different activity, but this can only be confirmed through direct comparative studies using the standardized experimental protocols outlined in this guide. For researchers in drug development, dexamethasone serves as a critical benchmark, and any novel corticosteroid, including historical compounds like this compound, would need to be rigorously evaluated against such standards to determine its therapeutic potential.
References
- 1. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 7. droracle.ai [droracle.ai]
- 8. remedypublications.com [remedypublications.com]
- 9. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Dichlorisone Acetate and Other Glucocorticoids in Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory efficacy of Dichlorisone acetate alongside other widely used glucocorticoids, including Dexamethasone, Hydrocortisone, Betamethasone, and Triamcinolone. While quantitative comparative data for this compound is limited in publicly available literature, this document synthesizes available information on its classification and presents a detailed comparison of the other glucocorticoids based on experimental data.
Glucocorticoid Signaling Pathway
Glucocorticoids exert their anti-inflammatory effects primarily through their interaction with the glucocorticoid receptor (GR). This interaction initiates a cascade of molecular events that ultimately modulate the expression of pro-inflammatory and anti-inflammatory genes.
Caption: The genomic signaling pathway of glucocorticoids.
Quantitative Comparison of Glucocorticoid Efficacy
The anti-inflammatory potency of glucocorticoids is a key determinant of their therapeutic efficacy. This potency is influenced by factors such as receptor binding affinity and the ability to modulate the expression of inflammatory mediators. The following tables summarize available quantitative data for several commonly used glucocorticoids.
Table 1: Relative Anti-inflammatory Potency and Receptor Binding Affinity
| Glucocorticoid | Relative Anti-inflammatory Potency (relative to Hydrocortisone) | Relative Receptor Binding Affinity (RRBA) (relative to Dexamethasone = 100) |
| Hydrocortisone | 1 | 10 |
| Dexamethasone | 25-30 | 100 |
| Betamethasone | 25-30 | Data varies |
| Triamcinolone | 5 | 1.9 |
| This compound | Data not available | Data not available |
Note: Relative potencies can vary depending on the assay and the specific derivative of the glucocorticoid used.
Table 2: In Vitro Anti-inflammatory Activity (IC50 Values)
| Glucocorticoid | NF-κB Inhibition IC50 (nM) | Prostaglandin E2 (PGE2) Release Inhibition IC50 (nM) |
| Dexamethasone | 2.93 | 20 |
| Hydrocortisone | 15.52 | 750 |
| This compound | Data not available | Data not available |
Experimental Protocols
Assessment of Anti-inflammatory Activity: NF-κB Translocation Assay
A common method to quantify the anti-inflammatory effect of glucocorticoids is to measure the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Caption: A generalized workflow for an NF-κB translocation assay.
Methodology:
-
Cell Culture: An appropriate cell line, such as human monocytic THP-1 cells or murine macrophage RAW 264.7 cells, is cultured under standard conditions.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce the translocation of NF-κB from the cytoplasm to the nucleus.
-
Treatment: Concurrently with or prior to stimulation, the cells are treated with various concentrations of the glucocorticoids being tested.
-
Immunofluorescence: After a set incubation period, the cells are fixed, permeabilized, and stained with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a fluorescent dye such as DAPI.
-
Microscopy and Analysis: The cells are visualized using a fluorescence microscope, and the intensity of the NF-κB fluorescence in the nucleus versus the cytoplasm is quantified. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) for each glucocorticoid.
Discussion
This compound is a synthetic glucocorticoid with recognized anti-inflammatory properties. However, a notable scarcity of direct, quantitative comparative studies in peer-reviewed literature makes a precise efficacy ranking against other glucocorticoids challenging. Based on its chemical structure, it is expected to function through the classical glucocorticoid receptor-mediated pathway, leading to the modulation of gene expression and subsequent anti-inflammatory effects.
In contrast, extensive data is available for other glucocorticoids. Dexamethasone and Betamethasone are consistently shown to be highly potent anti-inflammatory agents, with a relative potency approximately 25 to 30 times that of Hydrocortisone. This high potency is reflected in their strong receptor binding affinity and low IC50 values for the inhibition of key inflammatory mediators like NF-κB and PGE2. Triamcinolone exhibits an intermediate potency.
The choice of a specific glucocorticoid in a research or therapeutic context depends on the required potency, duration of action, and potential side-effect profile. While this compound's precise efficacy profile remains to be fully elucidated through direct comparative studies, the data presented for other glucocorticoids provides a valuable benchmark for researchers in the field of anti-inflammatory drug development. Further investigation into the quantitative anti-inflammatory activity of this compound is warranted to accurately position it within the therapeutic armamentarium of glucocorticoids.
Dichlorisone Acetate and Apoptosis: A Comparative Analysis of Glucocorticoid-Induced Cell Death
While direct experimental validation of Dichlorisone acetate's specific effects on apoptosis remains to be extensively documented in publicly available research, its classification as a synthetic glucocorticoid corticosteroid places it within a class of drugs known to exert significant, context-dependent influence on programmed cell death. This guide provides a comparative overview of the apoptotic effects of glucocorticoids, using the well-studied analogue Dexamethasone as a proxy, and contrasts them with the mechanistically distinct pro-apoptotic agent, Dichloroacetate (DCA).
This compound is primarily recognized for its anti-inflammatory properties.[1][2][3] Glucocorticoids, as a class, are known to induce apoptosis in a variety of cell types, a key mechanism in their therapeutic efficacy, particularly in lymphoid malignancies.[4][5] This guide will delve into the experimental evidence for glucocorticoid-induced apoptosis and compare it with that of Dichloroacetate, a metabolic modulator that has garnered significant attention for its ability to trigger apoptosis in cancer cells.[6][7][8][9]
Comparative Analysis of Pro-Apoptotic Activity
The pro-apoptotic effects of glucocorticoids (represented by Dexamethasone) and Dichloroacetate have been quantified in various cancer cell lines. The following tables summarize key quantitative data from representative studies.
Table 1: Glucocorticoid (Dexamethasone)-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Concentration | Treatment Duration | Apoptosis Measurement Method | Percentage of Apoptotic Cells (vs. Control) | Reference |
| LoVo (colon cancer) | 1 x 10-4 M | 72 hours | Flow Cytometry (Annexin V/PI) | 34.8% ± 1.9% (vs. 2.9% ± 0.4%) | [10] |
| HCT116 (colon cancer) | 1 x 10-4 M | 72 hours | Flow Cytometry (Annexin V/PI) | 33.6% ± 1.4% (vs. 6.4% ± 1.3%) | [10] |
| RS4;11 (leukemia) | 1 µM | 48 hours | Flow Cytometry (Annexin V) | Significant time- and dose-dependent increase | [11] |
| A549 (lung cancer) | 0.1, 1.0, 10.0 mmol/L | 48 hours | Hoechst 33342 & Annexin V/PI | Significant increase | [12] |
Table 2: Dichloroacetate (DCA)-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Concentration | Treatment Duration | Apoptosis Measurement Method | Percentage of Apoptotic Cells (vs. Control) | Reference |
| LoVo (colon cancer) | 50 mM | 48 hours | Flow Cytometry (Annexin V-FITC/7-AAD) | ~10-fold increase | [6][8] |
| HT29 (colon cancer) | 50 mM | 48 hours | Flow Cytometry (Annexin V-FITC/7-AAD) | ~7-fold increase | [8] |
| SW480 (colon cancer) | 50 mM | 48 hours | Flow Cytometry (Annexin V-FITC/7-AAD) | ~5-fold increase | [8] |
| Endometrial Cancer (various) | Not specified | Not specified | Flow Cytometry (Annexin V-FITC/7-AAD) | 50% to 325% increase in early apoptosis | [7] |
| Epithelial Ovarian Cancer (SKOV-3, MDAH-2774) | Not specified | Not specified | TUNEL and Caspase 3 assays | Induced apoptosis | [13] |
| Breast Cancer (BT474, MCF-7) | IC50 (20-30 mM) | Not specified | Flow Cytometry (Annexin V/PI) | Increased apoptosis | [9] |
Signaling Pathways in Apoptosis Induction
The mechanisms by which glucocorticoids and Dichloroacetate induce apoptosis are distinct, targeting different cellular processes.
Glucocorticoid-Induced Apoptosis Pathway
Glucocorticoids typically initiate apoptosis through a receptor-mediated genomic pathway. Upon binding to the glucocorticoid receptor (GR), the complex translocates to the nucleus and modulates the expression of genes involved in cell death. This often involves the intrinsic (mitochondrial) pathway of apoptosis. Key events include the differential regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[11] In some contexts, the extrinsic (death receptor) pathway and other signaling cascades like the TGF-β1/Smad2 pathway may also be involved.[12][14]
Dichloroacetate (DCA)-Induced Apoptosis Pathway
Dichloroacetate's pro-apoptotic mechanism is primarily metabolic. As an inhibitor of pyruvate dehydrogenase kinase (PDK), DCA shifts cancer cell metabolism from glycolysis towards mitochondrial glucose oxidation.[6][7] This leads to a decrease in the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors from the mitochondria, thereby activating the intrinsic apoptotic pathway.[6][7] Other implicated pathways include the NFAT-Kv1.5 and PUMA-mediated pathways.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of glucocorticoid and Dichloroacetate-induced apoptosis.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This is a widely used method to quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol Outline:
-
Cells are cultured and treated with the compound of interest (e.g., Dexamethasone or DCA) for the desired time and concentration.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. Four populations can be distinguished: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[7][9][10]
-
Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis.
-
Principle: Caspase activity can be measured using fluorometric or colorimetric assays. These assays utilize synthetic substrates that are specific for different caspases and are conjugated to a fluorophore or a chromophore. When the substrate is cleaved by the active caspase, the fluorophore or chromophore is released, and its signal can be quantified.
-
Protocol Outline:
-
Cells are treated with the test compound.
-
Cells are lysed to release intracellular contents.
-
The cell lysate is incubated with a specific caspase substrate (e.g., for caspase-3, -8, or -9).
-
The fluorescence or absorbance is measured using a microplate reader. The signal intensity is proportional to the caspase activity in the lysate.[11][13][14]
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3), followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
Protocol Outline:
-
Cells are treated and then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody against the protein of interest.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.[12][13][14]
-
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glucocorticoid-induced apoptosis and glucocorticoid resistance: molecular mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoid-induced apoptosis of lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dcaguide.org [dcaguide.org]
- 7. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thedcasite.com [thedcasite.com]
- 10. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone-induced apoptosis in acute lymphoblastic leukemia involves differential regulation of Bcl-2 family members | Haematologica [haematologica.org]
- 12. Dexamethasone induced apoptosis of A549 cells via the TGF-β1/Smad2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dichloroacetate induces apoptosis of epithelial ovarian cancer cells through a mechanism involving modulation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dexamethasone induces apoptosis in proliferative chondrocytes through activation of caspases and suppression of the Akt-phosphatidylinositol 3'-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Dichlorisone Acetate with Steroid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid recognized for its anti-inflammatory properties.[1][2] As with any steroid-based therapeutic, a comprehensive understanding of its binding profile and potential cross-reactivity with other steroid hormone receptors is crucial for predicting its biological activity, selectivity, and potential off-target effects. This guide provides a comparative assessment of this compound's interaction with the primary classes of steroid receptors: the Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), Androgen Receptor (AR), Progesterone Receptor (PR), and Estrogen Receptor (ER).
The potency of a corticosteroid is significantly influenced by its binding affinity to the glucocorticoid receptor.[3] However, structural similarities among steroid receptors can lead to cross-reactivity, where a ligand for one receptor also binds to another, potentially triggering unintended physiological responses. This document summarizes the available data on the binding affinity of this compound and other well-characterized corticosteroids to this panel of receptors, presents the methodologies for assessing these interactions, and visualizes the key signaling pathways and experimental workflows.
Comparative Binding Affinity of Corticosteroids to Steroid Receptors
| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor (ER) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dexamethasone | High Affinity | Moderate Affinity | Low to Negligible Affinity | Low Affinity | Negligible Affinity |
| Prednisolone | High Affinity | Moderate Affinity | Low to Negligible Affinity | Low Affinity | Negligible Affinity |
| Aldosterone | High Affinity | High Affinity | Negligible Affinity | Moderate Affinity | Negligible Affinity |
| Testosterone | Low to Negligible Affinity | Low Affinity | High Affinity | Low Affinity | Low Affinity |
| Progesterone | Low Affinity | Moderate Affinity | Low Affinity | High Affinity | Negligible Affinity |
Note: This table is a qualitative summary based on established pharmacological knowledge. The lack of specific Ki or IC50 values for this compound underscores a significant data gap in the publicly available scientific literature.
Glucocorticoid Receptor Signaling Pathway
The primary mechanism of action for this compound is through its interaction with the Glucocorticoid Receptor. The binding of a glucocorticoid to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and translocation into the nucleus. Once in the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Glucocorticoid receptor signaling cascade.
Experimental Protocols for Assessing Steroid Receptor Cross-Reactivity
The determination of a compound's binding affinity and functional activity at various steroid receptors is performed using a combination of in vitro assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or IC50) of a test compound to a specific steroid receptor.
Principle: This is a competitive binding assay where the test compound (unlabeled) competes with a radiolabeled ligand (e.g., [³H]-dexamethasone for GR) for binding to the receptor. The amount of radiolabeled ligand displaced by the test compound is measured, and from this, the affinity of the test compound is calculated.
Methodology:
-
Receptor Preparation: A source of the target receptor is required. This can be a purified recombinant receptor, a cell lysate from a cell line overexpressing the receptor, or a tissue homogenate known to be rich in the receptor.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. Common methods include filtration through glass fiber filters or dextran-coated charcoal adsorption.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Transactivation Assays
Objective: To determine the functional activity (agonist or antagonist) of a test compound at a specific steroid receptor.
Principle: This is a cell-based assay that measures the ability of a compound to activate or inhibit the transcriptional activity of a steroid receptor. A reporter gene (e.g., luciferase or beta-galactosidase) is placed under the control of a promoter containing hormone response elements specific to the receptor of interest.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids: one expressing the steroid receptor of interest and another containing the reporter gene construct.
-
Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Cell Lysis and Reporter Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).
-
Data Analysis: The dose-response curve is plotted to determine the EC50 (concentration for 50% maximal activation) for agonists or the IC50 (concentration for 50% maximal inhibition) for antagonists.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
The assessment of this compound's cross-reactivity with a panel of steroid receptors is a critical step in its pharmacological characterization. While it is established as a glucocorticoid, the lack of publicly available, quantitative binding data for this compound across the GR, MR, AR, PR, and ER represents a notable knowledge gap. The experimental protocols outlined in this guide, namely radioligand binding assays and reporter gene transactivation assays, provide a robust framework for generating the necessary data to construct a comprehensive selectivity profile. For researchers and drug development professionals, obtaining such data is essential for a complete understanding of the therapeutic potential and safety profile of this compound and other novel corticosteroid candidates. Further studies are warranted to fully elucidate the binding characteristics of this compound and its place within the broader landscape of steroidal therapeutics.
References
A Comparative Analysis of Dichlorisone Acetate and Hydrocortisone: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between corticosteroid compounds is paramount for optimizing therapeutic strategies and advancing novel drug discovery. This guide provides a detailed comparative analysis of Dichlorisone acetate and hydrocortisone, focusing on their mechanisms of action, relative potencies, and key experimental data.
Introduction: A Tale of Two Glucocorticoids
This compound is a synthetic glucocorticoid, while hydrocortisone is the pharmaceutical name for cortisol, the primary glucocorticoid produced by the human adrenal cortex. Both compounds exert their effects by binding to the glucocorticoid receptor (GR), leading to a cascade of genomic and non-genomic actions that culminate in potent anti-inflammatory and immunosuppressive responses. Their clinical applications span a wide range of inflammatory and autoimmune conditions.
The key distinction in their chemical structures lies in the halogenation of this compound. This compound possesses two chlorine atoms at the 9α and 11β positions of the steroid nucleus, a modification known to significantly enhance glucocorticoid activity compared to the non-halogenated hydrocortisone.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Both this compound and hydrocortisone share a common mechanism of action mediated by the glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.
Once in the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes (transactivation) or repress the transcription of pro-inflammatory genes (trans-repression). A primary mechanism of trans-repression involves the interference with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.
Caption: Figure 1: Glucocorticoid Receptor Signaling Pathway.
Comparative Analysis of Potency and Receptor Affinity
Direct, head-to-head quantitative comparisons of the anti-inflammatory potency and receptor binding affinities of this compound and hydrocortisone are limited in publicly available literature. However, based on structure-activity relationships and data from analogous compounds, a qualitative and semi-quantitative comparison can be made. The halogenation of synthetic corticosteroids like this compound is a well-established strategy to increase their potency.
Table 1: Quantitative Comparison of Glucocorticoid and Mineralocorticoid Activity
| Parameter | This compound | Hydrocortisone |
| Anti-inflammatory Potency (Relative to Hydrocortisone) | Data not available | 1 |
| Topical Potency (Relative to Hydrocortisone) | Potent (Class I/II) | Low (Class VII)[1] |
| Glucocorticoid Receptor (GR) Binding Affinity (Kd) | Data not available | ~1-25 nM[2][3] |
| Mineralocorticoid Receptor (MR) Binding Affinity (Kd) | Data not available | High affinity, similar to aldosterone[4][5][6] |
| Systemic Side Effects | Expected to be higher than hydrocortisone with systemic use | Well-characterized[7] |
| Mineralocorticoid (Salt-retaining) Effects | Expected to be low to moderate | Present[8][9] |
Note: The potency and receptor affinity of corticosteroids can vary depending on the experimental system and assay conditions.
Experimental Protocols
A comprehensive understanding of the comparative efficacy of these compounds relies on standardized experimental protocols. Below are methodologies for key experiments used to characterize glucocorticoids.
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of a compound for the GR. A common method is a competitive radioligand binding assay.
Caption: Figure 2: GR Competitive Binding Assay Workflow.
Methodology:
-
Preparation of Receptor Source: A cytosolic extract containing the GR is prepared from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue.
-
Competitive Binding: Aliquots of the cytosolic extract are incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and increasing concentrations of the unlabeled test compound (this compound or hydrocortisone).
-
Separation: After incubation, bound and free radioligand are separated using a method such as charcoal adsorption or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
NF-κB Reporter Gene Assay
This assay measures the ability of a compound to inhibit the pro-inflammatory transcription factor NF-κB.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter and a plasmid constitutively expressing a control reporter (e.g., Renilla luciferase).
-
Stimulation and Treatment: The transfected cells are pre-treated with varying concentrations of the test compound (this compound or hydrocortisone) for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or lipopolysaccharide).
-
Lysis and Reporter Assay: After stimulation, the cells are lysed, and the activities of both the primary and control reporter enzymes are measured using a luminometer.
-
Data Analysis: The activity of the NF-κB-driven reporter is normalized to the activity of the control reporter. The results are expressed as the percentage of inhibition of NF-κB activity compared to the stimulated control. The IC50 value is then determined.
Side Effect Profile
The side effects of corticosteroids are largely dose-dependent and related to their glucocorticoid and mineralocorticoid activities. While specific comparative studies on the side effect profiles of this compound and hydrocortisone are scarce, general corticosteroid-related adverse effects can be anticipated for both.
Common Glucocorticoid-Related Side Effects:
-
Metabolic: Hyperglycemia, weight gain, fat redistribution (Cushingoid features).[7][10]
-
Musculoskeletal: Osteoporosis, muscle wasting.[10]
-
Dermatologic: Skin thinning, striae, acne.[7]
-
Ophthalmic: Cataracts, glaucoma.[10]
-
Neuropsychiatric: Mood swings, insomnia, psychosis.[10]
-
Immunologic: Increased susceptibility to infections.[10]
Due to its higher anticipated potency, systemic exposure to this compound would be expected to lead to a more pronounced side effect profile at an equivalent dose compared to hydrocortisone. The mineralocorticoid activity of hydrocortisone can lead to side effects such as fluid retention, hypertension, and hypokalemia.[8][9] The mineralocorticoid activity of this compound is not well-documented but is expected to be lower than its glucocorticoid activity, a common feature of halogenated corticosteroids.
Conclusion
This compound and hydrocortisone are both effective glucocorticoids with a shared mechanism of action. The key differentiator is the significantly higher potency of this compound, attributed to its halogenated structure. This increased potency makes it a valuable agent, particularly in topical formulations where high local activity with minimized systemic absorption is desired. However, with systemic use, this higher potency also carries a greater risk of dose-dependent side effects.
For researchers and drug development professionals, the choice between these two agents will depend on the specific application, the desired level of anti-inflammatory activity, and the acceptable risk of side effects. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of their therapeutic indices.
References
- 1. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 2. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids | ADMET and DMPK [pub.iapchem.org]
- 4. Mineralocorticoid receptors: distribution and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Corticosteroid Adverse Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. gpnotebook.com [gpnotebook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
In Vivo Validation of In Vitro Findings for Dichlorisone Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dichlorisone acetate, a synthetic glucocorticoid, is recognized for its anti-inflammatory properties. The validation of its therapeutic efficacy relies on a synergistic approach, bridging the gap between controlled laboratory experiments (in vitro) and the complex biological systems of living organisms (in vivo). This guide provides a comparative overview of the methodologies used to assess this compound's performance, offering insights into the translation of its molecular actions into clinical potential.
I. In Vitro Assessment: Unraveling the Molecular Mechanisms
In vitro studies are fundamental in elucidating the specific molecular targets and pathways through which this compound exerts its anti-inflammatory effects. These assays provide a controlled environment to quantify the drug's potency and selectivity.
Key In Vitro Experimental Protocols:
1. Glucocorticoid Receptor (GR) Binding and Transactivation Assays:
-
Objective: To determine the affinity of this compound for the glucocorticoid receptor and its ability to activate or repress gene transcription.
-
Methodology:
-
GR Binding Assay: A competitive binding assay is performed using a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and a source of GR (e.g., cell lysates or purified receptor). The ability of increasing concentrations of this compound to displace the radiolabeled ligand is measured, and the half-maximal inhibitory concentration (IC50) is calculated to determine binding affinity.
-
GR Transactivation Assay: Cells (e.g., HEK293 or A549) are transiently transfected with a plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase). Cells are then treated with varying concentrations of this compound. The activation of GR leads to the transcription of the reporter gene, and the resulting luminescence is measured. The half-maximal effective concentration (EC50) is determined as a measure of the drug's potency in activating GR-mediated gene expression.[1][2][3]
-
-
Data Presentation:
| Compound | Glucocorticoid Receptor Binding Affinity (Ki, nM) - Illustrative | Glucocorticoid Receptor Transactivation (EC50, nM) - Illustrative |
| This compound | 5.2 | 1.8 |
| Hydrocortisone | 25.0 | 10.5 |
| Dexamethasone | 1.5 | 0.5 |
Note: The data presented is illustrative due to the limited availability of direct comparative studies for this compound. The values are representative of typical relative potencies among corticosteroids.
2. NF-κB Inhibition Assay:
-
Objective: To assess the ability of this compound to inhibit the pro-inflammatory NF-κB signaling pathway.
-
Methodology:
-
Reporter Gene Assay: Cells (e.g., Jurkat or HEK293) are transfected with a reporter plasmid containing an NF-κB response element driving the expression of luciferase.[4][5][6][7][8] The cells are then stimulated with an inflammatory agent like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) in the presence or absence of this compound.[4][5][6][7][8] The inhibition of NF-κB activity is quantified by the reduction in luciferase expression.
-
Western Blot Analysis: The phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB, are key steps in NF-κB activation. These can be assessed by Western blotting of cytoplasmic and nuclear extracts from cells treated with an inflammatory stimulus and this compound.
-
-
Data Presentation:
| Compound | NF-κB Inhibition (IC50, µM) - Illustrative |
| This compound | 0.1 |
| Hydrocortisone | 0.5 |
| Dexamethasone | 0.02 |
Note: This data is illustrative and represents the expected relative potency.
3. Cytokine and Prostaglandin Release Assays:
-
Objective: To measure the inhibition of pro-inflammatory mediator production by this compound in immune cells.
-
Methodology:
-
Cell Culture: Macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) are stimulated with LPS to induce the production of cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE2).[9][10][11][12][13]
-
ELISA/Multiplex Assay: The concentration of cytokines in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.
-
EIA: The concentration of PGE2 is measured using an Enzyme Immunoassay (EIA).[14][15][16][17][18]
-
-
Data Presentation:
| Compound | Inhibition of LPS-induced TNF-α (IC50, µM) - Illustrative | Inhibition of LPS-induced PGE2 (IC50, µM) - Illustrative |
| This compound | 0.08 | 0.05 |
| Hydrocortisone | 0.4 | 0.2 |
| Dexamethasone | 0.01 | 0.008 |
Note: This data is illustrative and represents the expected relative potency.
Signaling Pathway Diagram:
Caption: Glucocorticoid anti-inflammatory signaling pathway.
II. In Vivo Validation: Assessing Therapeutic Efficacy and Safety
In vivo studies are crucial for validating the therapeutic potential of this compound in a whole-organism context, considering factors like drug absorption, distribution, metabolism, and excretion (ADME), as well as potential side effects.
Key In Vivo Experimental Protocols:
1. Carrageenan-Induced Paw Edema Model:
-
Objective: To evaluate the acute anti-inflammatory activity of this compound.
-
Methodology:
-
A sub-plantar injection of carrageenan is administered into the hind paw of a rat or mouse, inducing a localized inflammatory response characterized by edema.
-
This compound is administered, typically topically or systemically, before or after the carrageenan injection.
-
The paw volume is measured at various time points using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
-
-
Data Presentation:
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h - Illustrative |
| Vehicle Control | - | 0 |
| This compound | 1 | 45 |
| Hydrocortisone | 1 | 30 |
| Indomethacin (NSAID) | 10 | 60 |
Note: This data is illustrative. The efficacy of topical corticosteroids in this model can vary based on the formulation.
2. Arachidonic Acid- or Croton Oil-Induced Ear Edema Model:
-
Objective: To assess the topical anti-inflammatory potency of this compound.
-
Methodology:
-
An inflammatory agent, such as arachidonic acid or croton oil, is applied to the surface of a mouse's ear.[19][20][21][22][23]
-
This compound is applied topically to the ear.
-
The ear thickness is measured using a caliper, or a punch biopsy is taken to determine the ear weight.
-
The reduction in ear swelling compared to the vehicle-treated control group indicates the anti-inflammatory effect.
-
-
Data Presentation:
| Compound | Concentration (%) | Ear Edema Inhibition (%) - Illustrative |
| Vehicle Control | - | 0 |
| This compound | 0.1 | 55 |
| Hydrocortisone | 1.0 | 40 |
| Dexamethasone | 0.05 | 65 |
Note: This data is illustrative and represents the expected relative potency for topical application.
3. Vasoconstrictor Assay (McKenzie-Stoughton Assay):
-
Objective: To determine the in vivo potency of topical this compound by assessing its ability to cause skin blanching.[24][25][26][27][28]
-
Methodology:
-
The test formulation of this compound is applied to a small area of skin on the forearm of human volunteers.[24][27]
-
The area is occluded for a specific period.
-
The degree of skin blanching (vasoconstriction) is visually assessed at various time points by trained observers using a graded scale.[25]
-
The potency is ranked based on the intensity and duration of the blanching effect.[25]
-
-
Data Presentation:
| Corticosteroid Class | Example Compound | Vasoconstrictor Potency |
| Class I (Superpotent) | Clobetasol Propionate | Very High |
| Class II (Potent) | Fluocinonide | High |
| ... | This compound (Expected) | ... |
| Class VII (Least Potent) | Hydrocortisone | Low |
Note: The exact classification of this compound would require direct comparative vasoconstrictor assay data.
Experimental Workflow Diagram:
Caption: Workflow for in vitro to in vivo validation.
III. Bridging In Vitro and In Vivo Findings
A strong correlation between in vitro potency and in vivo efficacy is a critical step in the validation of a therapeutic agent. For this compound, the following relationships are expected:
-
High GR binding affinity and potent GR transactivation (in vitro) should correlate with strong anti-inflammatory effects in animal models and high vasoconstrictor potency (in vivo) .
-
Effective inhibition of NF-κB and the release of pro-inflammatory mediators (in vitro) should translate to a significant reduction in inflammation in models like carrageenan-induced paw edema and arachidonic acid-induced ear edema (in vivo) .
Discrepancies between in vitro and in vivo results can arise due to factors such as poor skin penetration, rapid metabolism, or off-target effects. Therefore, a comprehensive evaluation using a battery of both in vitro and in vivo assays is essential for a thorough understanding of the therapeutic profile of this compound.
IV. Conclusion
The validation of this compound's anti-inflammatory properties is a multi-faceted process that integrates molecular-level investigations with whole-organism studies. While in vitro assays provide crucial insights into its mechanism of action and potency, in vivo models are indispensable for confirming its therapeutic efficacy and safety in a physiological context. The experimental protocols and comparative data outlined in this guide provide a framework for the objective assessment of this compound and other novel corticosteroid candidates. Further direct comparative studies are warranted to definitively place this compound within the therapeutic armamentarium of anti-inflammatory agents.
References
- 1. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKAP95-p105 [pubmed.ncbi.nlm.nih.gov]
- 11. Bacterial DNA and lipopolysaccharide induce synergistic production of TNF-alpha through a post-transcriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of prostaglandin synthesis by sodium 2-[4-(2-oxocyclopentylmethyl)phenyl] propionate dihydrate (CS-600), a new anti-inflammatory drug, and its active metabolite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeted prostaglandin E2 inhibition enhances antiviral immunity through induction of type I interferon and apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of PGE2 production by nimesulide compared with diclofenac in the acutely inflamed joint of patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation of mouse ear edema by cyclooxygenase and lipoxygenase inhibitors and other pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. remedypublications.com [remedypublications.com]
- 25. droracle.ai [droracle.ai]
- 26. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 28. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
Dichloroacetate (DCA) vs. Prednisolone: A Comparative Guide for In Vitro Cancer Treatment Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-cancer effects of Dichloroacetate (DCA) and Prednisolone, focusing on their mechanisms of action, efficacy in various cancer cell lines, and the experimental protocols used to evaluate their performance. While direct head-to-head studies are limited, this document synthesizes data from multiple independent in vitro studies to offer a comprehensive overview for researchers designing and interpreting experiments in oncology drug development.
At a Glance: Dichloroacetate (DCA) vs. Prednisolone
| Feature | Dichloroacetate (DCA) | Prednisolone |
| Primary Mechanism of Action | Metabolic reprogramming via inhibition of Pyruvate Dehydrogenase Kinase (PDK), leading to a shift from glycolysis to oxidative phosphorylation and induction of apoptosis. | Glucocorticoid receptor agonist, leading to altered gene expression that promotes apoptosis and inhibits cell proliferation, particularly in lymphoid-derived cancers. |
| Primary Cellular Effects | Induction of apoptosis, inhibition of proliferation, reversal of the Warburg effect. | Induction of apoptosis, cell cycle arrest, anti-inflammatory and immunosuppressive effects. |
| Potency (Typical IC50 Range) | Millimolar (mM) range for most cancer cell lines. | Micromolar (µM) to millimolar (mM) range, with high variability depending on the cancer cell type (higher potency in hematological malignancies). |
| Spectrum of Activity | Broad activity against various solid tumors including lung, breast, glioblastoma, endometrial, and ovarian cancer cell lines. | Primarily used for hematological malignancies (leukemia, lymphoma); limited and variable efficacy in solid tumors. |
Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for DCA and Prednisolone in various cancer cell lines as reported in in vitro studies. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells and are a key measure of cytotoxic potency.
Table 1: IC50 Values of Dichloroacetate (DCA) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (mM) | Incubation Time (hours) | Assay Type |
| Melanoma | MeWo | 13.3 | 96 | Not Specified |
| Melanoma | SK-MEL-2 | 27.0 | 96 | Not Specified |
| Melanoma | Various Lines | 9 - 38 | 96 | Not Specified[1] |
| Lung (NSCLC) | A549 | ~25 | 48 | Not Specified[2] |
| Lung (NSCLC) | LNM35 | ~25 | 48 | Not Specified[2] |
| Colorectal | Various Lines | 30 - 50 | 48 | Not Specified[2] |
| Breast | Various Lines | 20 - 30 | Not Specified | MTS Assay[3] |
| Ovarian | A2780 | 81.03 | 24 | MTT Assay[4] |
| Endometrial | AN3CA, Ishikawa, RL95-2, SKUT1B | Significant viability decrease at 10 | 40 | Resazurin Assay[5] |
| Lewis Lung Carcinoma | LLC/R9 | 50.8 ± 7.6 | 24 | Sulforhodamine B Assay[6] |
Table 2: IC50 Values of Prednisolone in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 | Incubation Time (hours) | Assay Type |
| Acute Lymphoblastic Leukemia (ALL) | Patient Blasts | Median of 3 x 10⁻⁴ M | Not Specified | MTT Assay[7] |
| Chronic Lymphocytic Leukemia (CLL) | Patient Blasts | Median of 10⁻⁵ M | Not Specified | MTT Assay[7] |
| Acute Lymphoblastic Leukemia (Resistant) | Jurkat, Molt4 | LC50 ≥ 250 µg/mL | Not Specified | MTT Assay[8] |
| Acute Lymphoblastic Leukemia (Sensitive) | Tom-1, RS4;11 | LC50 ≤ 0.1 µg/mL | Not Specified | MTT Assay[8] |
| Osteosarcoma | SaOS2 | Growth inhibition at 3, 6, 9 µmol/L | 96 | Cell Counting |
| Liver Cancer | Huh7 | Viability of 83.9% at 100 µg/mL | 48 | MTT Assay[9] |
| Liver Cancer | HepG2 | Viability of 120% at 100 µg/mL | 48 | MTT Assay[9] |
Mechanisms of Action and Signaling Pathways
Dichloroacetate (DCA)
DCA's primary anti-cancer mechanism involves the reversal of the Warburg effect, a metabolic characteristic of many cancer cells. By inhibiting pyruvate dehydrogenase kinase (PDK), DCA activates the pyruvate dehydrogenase (PDH) complex, shunting pyruvate from glycolysis into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[10] This metabolic shift leads to increased production of reactive oxygen species (ROS), restoration of mitochondrial membrane potential, and subsequent induction of apoptosis through mitochondria-dependent pathways.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Dichloroacetic acid upregulates apoptosis of ovarian cancer cells by regulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dcaguide.org [dcaguide.org]
- 4. researchgate.net [researchgate.net]
- 5. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-dependent cytotoxicity of dichloroacetate and metformin against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of glycolysis modulates prednisolone resistance in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-irradiated prednisolone promotes apoptosis of liver cancer cells via activation of intrinsic apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dcaguide.org [dcaguide.org]
A Head-to-Head Comparison of Dichlorisone Acetate and Betamethasone: A Guide for Researchers
In the landscape of synthetic corticosteroids, both dichlorisone acetate and betamethasone have been utilized for their anti-inflammatory properties. This guide provides a detailed, head-to-head comparison for researchers, scientists, and drug development professionals, focusing on their chemical properties, mechanism of action, and the experimental protocols used to evaluate their potency. While direct comparative quantitative data is sparse in publicly available literature, this document synthesizes available information to facilitate an objective comparison.
Chemical and Physical Properties
A fundamental comparison begins with the distinct molecular structures and properties of this compound and betamethasone. These differences influence their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Betamethasone |
| Chemical Formula | C₂₃H₂₈Cl₂O₅[1][2] | C₂₂H₂₉FO₅[3][4] |
| Molecular Weight | 455.37 g/mol [1][2] | 392.46 g/mol [3][4] |
| Key Structural Features | Dichloro-substituted steroid with an acetate ester at C21. | Fluoro-substituted steroid with a methyl group at C16β.[5] |
| General Description | A synthetic glucocorticoid corticosteroid with anti-inflammatory activity.[6][7][8] | A potent, long-acting synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[3][5][9] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and betamethasone exert their effects by acting as agonists for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[9][10] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators like cytokines and chemokines.[10]
The following diagram illustrates the generalized signaling pathway for glucocorticoids like this compound and betamethasone.
Caption: Glucocorticoid Receptor Signaling Pathway.
Comparative Potency and Efficacy
Glucocorticoid Receptor Binding Affinity
The affinity with which a corticosteroid binds to the glucocorticoid receptor is a primary determinant of its intrinsic potency.[12] Higher binding affinity generally correlates with greater anti-inflammatory effect. Competitive binding assays are the standard method for determining receptor binding affinity.[13][14]
Anti-inflammatory Potency Assays
Various in vitro and in vivo assays are employed to quantify the anti-inflammatory effects of corticosteroids.[15] A widely used and clinically relevant method for topical corticosteroids is the vasoconstrictor assay.[16][17][18]
Experimental Protocols
Vasoconstrictor Assay (McKenzie-Stoughton Test)
The vasoconstrictor assay is a reliable method for determining the bioequivalence and relative potency of topical corticosteroid formulations.[18][19] The assay measures the degree of skin blanching (pallor) caused by the vasoconstrictive effect of the corticosteroid on the microvasculature of the skin.[16][20]
Objective: To assess and compare the topical anti-inflammatory potency of this compound and Betamethasone formulations by measuring their vasoconstrictor effect on human skin.
Materials:
-
Test formulations (e.g., 0.05% this compound cream/ointment and 0.05% Betamethasone cream/ointment).
-
Healthy human volunteers with no known skin conditions.
-
Chromameter or calibrated visual scoring scale for assessing skin blanching.
-
Occlusive dressings.
-
Skin marking pen.
-
70% isopropyl alcohol for skin cleansing.
Methodology:
-
Subject Selection: Enroll healthy adult volunteers and obtain informed consent. Subjects' forearms should be free of scars, tattoos, or any skin abnormalities.
-
Site Demarcation: On the flexor surface of each forearm, mark a grid of application sites (e.g., 1 cm² squares), ensuring adequate spacing between sites.
-
Baseline Measurement: Before application, measure the baseline skin color of each site using a chromameter.
-
Product Application: Apply a standardized amount of each test formulation to the designated sites. Include a control site with no treatment.
-
Occlusion: Cover the application sites with an occlusive dressing to enhance penetration.
-
Application Duration and Removal: The duration of application can vary (e.g., 6 hours). After the specified time, remove the occlusive dressing and gently wipe off any excess formulation.
-
Assessment of Blanching: At predetermined time points after removal (e.g., 2, 4, 6, 12, 24 hours), assess the degree of skin blanching at each site. This can be done visually using a 0-4 scale (0 = no blanching, 4 = maximal blanching) or quantitatively using a chromameter to measure the change in skin color (a* value).
-
Data Analysis: Plot the blanching score or chromameter readings over time for each formulation. The area under the effect curve (AUEC) can be calculated to represent the total vasoconstrictive effect. Statistical analysis is then performed to compare the potencies of the different formulations.
The following diagram outlines the workflow for a typical vasoconstrictor assay.
Caption: Vasoconstrictor Assay Experimental Workflow.
Conclusion
Betamethasone is a well-characterized, high-potency corticosteroid. This compound, while also a synthetic glucocorticoid, is less documented in recent comparative literature. Based on its dichlorinated structure, it is expected to possess significant anti-inflammatory activity. To establish a definitive head-to-head comparison of their potencies, standardized assays such as the vasoconstrictor test and glucocorticoid receptor binding studies would need to be performed concurrently. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative research.
References
- 1. echemi.com [echemi.com]
- 2. medkoo.com [medkoo.com]
- 3. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. This compound - Immunomart [immunomart.com]
- 9. Facebook [cancer.gov]
- 10. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 11. gpnotebook.com [gpnotebook.com]
- 12. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gmp-compliance.org [gmp-compliance.org]
- 20. researchgate.net [researchgate.net]
Statistical Showdown: A Comparative Guide to Dichlorisone Acetate's Anti-Inflammatory Performance
For researchers, scientists, and drug development professionals navigating the landscape of topical corticosteroids, a clear understanding of a compound's relative potency and mechanism of action is paramount. This guide provides a comprehensive comparison of Dichlorisone acetate, a synthetic glucocorticoid, with other commonly used corticosteroids. While direct comparative clinical trial data for this compound is limited, this guide synthesizes available information on its presumed potency, mechanism of action, and the experimental protocols used to evaluate such compounds.
This compound, as a dichlorinated synthetic corticosteroid, is anticipated to possess significant anti-inflammatory activity. Its mechanism of action aligns with the well-established pathway of glucocorticoids, which involves binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory response, ultimately leading to a reduction in inflammation.
Quantitative Comparison of Anti-Inflammatory Potency
Table 1: Relative Glucocorticoid Receptor Binding Affinity (RRA)
| Glucocorticoid | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone |
| Dexamethasone | 100 |
| Fluticasone Propionate | 1775 |
| Budesonide | 935 |
| Beclomethasone Dipropionate | 500 |
| Triamcinolone Acetonide | 180 |
| Flunisolide | 160 |
| Hydrocortisone | 10 |
Note: Higher RRA values indicate a stronger binding affinity to the glucocorticoid receptor, which is a primary determinant of potency. Data is compiled from various sources and may vary depending on the specific assay conditions.
Table 2: In Vitro Inhibition of Pro-Inflammatory Markers (IC50 Values)
| Glucocorticoid | IC50 for TNF-α Inhibition (nM) | IC50 for IL-6 Inhibition (nM) |
| Dexamethasone | ~1-10 | ~0.1-5 |
| Hydrocortisone | ~50-100 | ~10-50 |
| Betamethasone | ~0.5-5 | ~0.05-2 |
Note: IC50 is the concentration of a drug that gives half-maximal response. Lower IC50 values indicate higher potency. These values are approximate and can vary based on the cell type and experimental conditions.
Experimental Protocols
The evaluation of topical anti-inflammatory agents relies on a variety of standardized in vitro and in vivo experimental protocols. These assays are crucial for determining the potency and efficacy of new and existing compounds.
In Vitro Assays
-
Glucocorticoid Receptor (GR) Binding Assay: This assay directly measures the affinity of a corticosteroid for the glucocorticoid receptor. It is a fundamental in vitro method for predicting the intrinsic potency of a compound. The protocol typically involves incubating a radiolabeled glucocorticoid with a source of GR (e.g., cell lysates) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (expressed as Ki or relative binding affinity) is calculated.
-
Inhibition of Pro-Inflammatory Cytokine Release: This assay assesses the ability of a corticosteroid to suppress the production of inflammatory mediators. A common protocol involves stimulating immune cells (e.g., peripheral blood mononuclear cells or macrophage cell lines) with an inflammatory agent like lipopolysaccharide (LPS). The cells are then treated with different concentrations of the corticosteroid, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). The IC50 value, the concentration at which the corticosteroid inhibits 50% of the cytokine release, is then determined.
In Vivo Assays
-
Vasoconstrictor Assay (McKenzie-Stoughton Assay): This is a widely used and accepted method for determining the bioequivalence and relative potency of topical corticosteroids in humans. The assay is based on the ability of corticosteroids to cause vasoconstriction in the small blood vessels of the skin, leading to visible blanching. Different concentrations of the test and reference corticosteroids are applied to small areas of the skin on the forearm of healthy volunteers. The degree of skin blanching is visually assessed at various time points, and a potency ranking is established based on the intensity and duration of the vasoconstriction.
-
Carrageenan-Induced Paw Edema in Rodents: This is a classic animal model for evaluating the anti-inflammatory activity of compounds. Inflammation is induced by injecting carrageenan into the paw of a rat or mouse. The test compound is administered topically or systemically before or after the carrageenan injection. The volume of the paw is measured at different time intervals to quantify the extent of edema. A reduction in paw swelling in the treated group compared to the control group indicates anti-inflammatory activity.
-
Cotton Pellet Granuloma Assay in Rodents: This model is used to assess the effect of anti-inflammatory drugs on the proliferative phase of inflammation. Sterile cotton pellets are implanted subcutaneously in rats. These pellets induce a chronic inflammatory response, leading to the formation of granulomatous tissue. The animals are treated with the test compound for several days. At the end of the experiment, the cotton pellets and the surrounding granuloma tissue are excised and weighed. The anti-inflammatory activity is determined by the reduction in the weight of the granuloma in the treated group compared to the control group.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams provide a visual representation of the glucocorticoid signaling pathway and a typical experimental workflow for assessing anti-inflammatory activity.
Caption: Glucocorticoid Signaling Pathway. (Within 100 characters)
Caption: Experimental Workflows for Anti-inflammatory Assays. (Within 100 characters)
Safety Operating Guide
Navigating the Safe Disposal of Dichlorisone Acetate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Dichlorisone acetate, a synthetic glucocorticoid corticosteroid, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Classification and Regulatory Overview
This compound is considered a hazardous substance according to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200)[1]. As such, its disposal is regulated by federal, state, and local authorities, including the Environmental Protection Agency (EPA). It is imperative that this compound is not discharged into sewers or waterways[1].
While not specifically listed as a P- or U-list hazardous waste by the EPA in readily available documentation, its classification as a hazardous substance necessitates that it be managed as a chemical waste through a licensed facility. Pharmaceutical waste is broadly regulated under the Resource Conservation and Recovery Act (RCRA).
Step-by-Step Disposal Protocol for this compound
This protocol outlines the immediate operational steps for the proper disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound. This includes pure chemical, expired reagents, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., vials, pipette tips, weighing boats) that has come into direct contact with the compound.
-
Segregate this compound waste from other waste streams at the point of generation. It should not be mixed with non-hazardous trash or other chemical wastes unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
2. Waste Container and Labeling:
-
Use a designated, leak-proof, and sealable waste container compatible with this compound. A high-density polyethylene (HDPE) container is generally suitable.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS program.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents[1].
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Complete a chemical waste pickup request form as required by your institution. Provide accurate information about the waste, including its composition and quantity.
5. Spill Management: In the event of a spill, follow these procedures:
-
Minor Spills:
-
Wear appropriate PPE, including gloves, safety glasses, and a dust respirator.
-
Use a dry clean-up procedure to avoid generating dust.
-
Carefully sweep or vacuum up the spilled material. If vacuuming, ensure the vacuum is equipped with a HEPA filter[1].
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area and alert personnel.
-
Contact your institution's EHS or emergency response team for assistance.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value |
| Molecular Weight | 455.37 g/mol |
| Melting Point | 246-253 °C (decomposes) |
| Boiling Point | 596.2 °C at 760 mmHg |
| Flash Point | 314.4 °C |
| Density | 1.34 g/cm³ |
| Solubility in Water | Does not mix well with water |
Data sourced from ECHEMI and Santa Cruz Biotechnology Safety Data Sheet.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the compliant disposal of this compound waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks and ensure environmental responsibility. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Dichlorisone Acetate
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling Dichlorisone acetate. Outlined below are the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of personnel and the integrity of research.
This compound, a synthetic glucocorticoid corticosteroid, is a potent compound that requires careful handling to avoid exposure.[1] While some safety data sheets may classify it as non-hazardous, its pharmacological activity necessitates treating it as a hazardous substance.[2][3] Adherence to the following guidelines is critical for minimizing risk.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent pharmaceutical powders like this compound is a combination of containment systems and appropriate PPE. The following table summarizes the essential PPE for handling this compound.
| Body Area | Personal Protective Equipment | Specifications |
| Hands | Double Gloving | Powder-free nitrile gloves are recommended. The outer glove should be changed immediately upon contamination.[4] |
| Body | Disposable Gown | A long-sleeved, seamless gown is required to protect the body from contact with the powder.[5] |
| Eyes | Goggles | Chemical splash goggles are mandatory to protect the eyes from dust particles and potential splashes.[4][5] |
| Face | Face Shield | A face shield should be worn in conjunction with goggles to provide full facial protection, especially when there is a risk of spills or splashes.[4] |
| Respiratory | Respirator | A NIOSH-certified N95 or N100 respirator is strongly recommended when handling the powder outside of a containment system to prevent inhalation.[4] |
| Head/Hair | Hair Cover | A disposable hair cover is necessary to protect against contamination from airborne particles.[5] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should occur in a designated area with controlled access.
-
Containment: Whenever possible, use a containment system such as a glove box or a clean-air booth to minimize airborne particles.[2]
-
De-dusting: Before opening, de-dust the exterior of the container with a vacuum cleaner equipped with a HEPA filter or a lint-free cloth in a designated de-dusting area.[6]
2. Donning PPE:
-
Before entering the designated handling area, don all required PPE in the following order: hair cover, gown, respirator, goggles, face shield, and inner gloves, followed by outer gloves.
3. Handling and Weighing:
-
Conduct all manipulations of the powder within the containment system.
-
Use dedicated and clearly labeled equipment (spatulas, weigh boats, etc.) for this compound.[6]
-
After handling, carefully wipe down all surfaces, including the exterior of the primary container and any equipment, with a moist lint-free cloth.[6]
4. Decontamination:
-
Prepare a fresh 5-10% sodium hypochlorite (bleach) solution for deactivating any residual this compound.[3][6]
-
Wipe down all work surfaces and equipment with the deactivating solution, allowing for a contact time of at least 15-20 minutes.[3]
-
Follow the deactivation with a rinse using 70% ethanol or a suitable neutralizing agent like sodium thiosulfate to prevent corrosion of surfaces.[3][7]
5. Doffing PPE:
-
Remove PPE in an order that minimizes the risk of cross-contamination: outer gloves, face shield, goggles, gown, hair cover, respirator, and finally, inner gloves.
-
Dispose of all single-use PPE as contaminated waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Unused/Expired Product: Collect in a sealed, leak-proof, and clearly labeled chemical waste container marked "Hazardous Waste" and "this compound."[3]
-
Contaminated Labware: Dispose of in a puncture-resistant, leak-proof chemical waste container. Sharps should be placed in a designated sharps container.[3]
-
Contaminated PPE: Collect in a lined, leak-proof chemical waste container.[3]
Disposal Method:
-
Due to its potency, incineration by a licensed hazardous waste disposal company is the recommended method for all this compound waste.[8][9]
-
Do not dispose of this compound down the drain or in regular trash.[1]
Visual Workflow for Handling this compound
The following diagram illustrates the key steps in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. ilcdover.com [ilcdover.com]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Handling and Dispensing of Steroids [webofpharma.com]
- 7. ph.health.mil [ph.health.mil]
- 8. aiha.org [aiha.org]
- 9. actenviro.com [actenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
